2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone
Description
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Properties
IUPAC Name |
2,2,2-trifluoro-1-pyrazin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5(12)4-3-10-1-2-11-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMVPDMBZSBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728304 | |
| Record name | 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147103-48-7 | |
| Record name | 2,2,2-Trifluoro-1-(2-pyrazinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147103-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Pyrazine Scaffolds
The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature and lipophilicity. When appended to a heteroaromatic system like pyrazine—a privileged scaffold in numerous pharmaceuticals—it gives rise to compounds of significant interest. 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone is a prime example of such a molecule, serving as a critical building block for a variety of potential therapeutic agents, including those targeting neurological disorders and infectious diseases.[1] Trifluoromethyl ketones (TFMKs) are also recognized as effective reversible covalent inhibitors, a mechanism of action that is gaining traction in the design of highly selective and potent drugs.[2]
This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical techniques essential for its thorough characterization. The methodologies described herein are designed to be both practical for laboratory execution and informative for researchers engaged in drug discovery and development.
Synthetic Strategy: A Convergent Approach to Pyrazinyl Trifluoromethyl Ketone
The synthesis of this compound is most effectively achieved through a convergent strategy involving the preparation of a pyrazinyl organometallic species and its subsequent reaction with a trifluoroacetylating agent. This approach offers good control over the reaction and generally provides the desired product in satisfactory yields. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of Pyrazin-2-ylmagnesium bromide (Grignard Reagent)
The formation of the Grignard reagent from 2-bromopyrazine is a critical step that requires careful control of reaction conditions to prevent side reactions. The use of fresh, high-purity magnesium turnings and anhydrous tetrahydrofuran (THF) is paramount for successful initiation and completion of the reaction.
Experimental Protocol:
-
Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flame-dried under a stream of inert gas (argon or nitrogen) to remove any adsorbed moisture.
-
Initiation: To the cooled flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine. The flask is gently warmed to sublime the iodine, which helps to activate the magnesium surface.
-
Grignard Formation: A solution of 2-bromopyrazine (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel. The reaction is typically initiated by gentle warming. Once initiated, the addition rate is controlled to maintain a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark-colored solution of pyrazin-2-ylmagnesium bromide is used immediately in the next step.
Part 2: Trifluoroacetylation Reaction
The nucleophilic addition of the pyrazinyl Grignard reagent to an electrophilic trifluoroacetyl source, such as ethyl trifluoroacetate, affords the target trifluoromethyl ketone.[3][4][5] This reaction is typically performed at low temperatures to prevent over-addition and other side reactions.
Experimental Protocol:
-
Reaction Setup: A separate flame-dried, three-necked round-bottom flask is charged with a solution of ethyl trifluoroacetate (1.1 eq.) in anhydrous THF under an inert atmosphere.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Addition: The freshly prepared solution of pyrazin-2-ylmagnesium bromide is slowly added to the cooled solution of ethyl trifluoroacetate via a cannula. The reaction mixture is stirred at -78 °C for 2-3 hours.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as the final product.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 2-Bromopyrazine | 158.97 | 1.0 | User-defined |
| Magnesium | 24.31 | 1.2 | Calculated |
| Ethyl trifluoroacetate | 142.08 | 1.1 | Calculated |
| Anhydrous THF | - | - | Sufficient volume |
Table 1: Stoichiometry of reagents for the synthesis of this compound.
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
Expected ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the three protons on the pyrazine ring.
-
δ 9.2-9.4 ppm (s, 1H): This singlet corresponds to the proton at the C3 position of the pyrazine ring, which is deshielded by the adjacent nitrogen atom and the carbonyl group.
-
δ 8.8-9.0 ppm (d, 1H): This doublet is assigned to the proton at the C6 position.
-
δ 8.7-8.9 ppm (d, 1H): This doublet corresponds to the proton at the C5 position.
Expected ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show signals for the pyrazine ring carbons and the carbonyl and trifluoromethyl carbons.
-
δ ~180 ppm (q, J ≈ 35 Hz): The carbonyl carbon, split into a quartet by the three adjacent fluorine atoms.
-
δ ~140-150 ppm: Signals for the carbon atoms of the pyrazine ring.
-
δ ~117 ppm (q, J ≈ 290 Hz): The trifluoromethyl carbon, appearing as a strong quartet with a large coupling constant.
Expected ¹⁹F NMR (CDCl₃, 376 MHz): The fluorine NMR spectrum will provide a clear confirmation of the trifluoromethyl group.
-
δ ~ -70 to -80 ppm (s, 3F): A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | 1700-1720 | Strong |
| C-F (stretch) | 1100-1300 | Strong |
| Aromatic C-H (stretch) | 3000-3100 | Medium |
| Aromatic C=N (stretch) | 1550-1600 | Medium |
Table 2: Expected characteristic IR absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion [M]⁺: m/z = 176.03 (for C₆H₃F₃N₂O)
-
Key Fragmentation Peaks: Loss of -CF₃ (m/z = 107) and fragmentation of the pyrazine ring.
Applications in Drug Development
The unique electronic properties and metabolic stability conferred by the trifluoromethyl ketone group make this compound a valuable intermediate in the synthesis of novel drug candidates.[6][7] The pyrazine core is a well-established pharmacophore, and its combination with the TFMK moiety opens up avenues for the development of inhibitors for various enzyme classes, including proteases and kinases.[2] The electrophilic nature of the carbonyl carbon in the TFMK group allows for reversible covalent interactions with nucleophilic residues (e.g., cysteine or serine) in enzyme active sites, leading to potent and selective inhibition.
Caption: Potential applications of the target molecule in drug development.
Conclusion
This technical guide has outlined a reliable and well-grounded synthetic route for the preparation of this compound, a compound of high value in contemporary medicinal chemistry. The detailed experimental protocols and expected characterization data provide a solid foundation for researchers to synthesize and validate this important building block. The strategic incorporation of the trifluoromethyl ketone moiety onto the pyrazine scaffold offers a promising avenue for the discovery of new and effective therapeutic agents.
References
- 1. 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate | C8H10F6N2O3 | CID 154997539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. "Electrochemical Synthesis of Acetylpyrazine" by Lin Mao, Dong-Fang Niu et al. [jelectrochem.xmu.edu.cn]
- 4. 1147103-48-7|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
Spectroscopic Blueprint of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone: A Technical Guide for Advanced Drug Discovery
Introduction: Decoding a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds represents a cornerstone of molecular design. The trifluoromethyl group, in particular, is a powerful modulator of a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, lipophilicity, and binding affinity. When coupled with the pyrazine ring—a nitrogen-containing heterocycle prevalent in numerous FDA-approved therapeutics—the resulting motif, 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone, emerges as a high-value building block for novel pharmaceutical agents.
This technical guide provides an in-depth, predictive analysis of the key spectroscopic signatures of this compound. As a Senior Application Scientist, the following discourse is structured not as a rigid protocol, but as a logical journey through the data, explaining the "why" behind the expected spectral features. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's structural and electronic characteristics through the lenses of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct, comprehensive literature on this specific molecule is sparse, this guide leverages established spectroscopic principles and data from analogous structures to construct a reliable predictive model.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its atomic connectivity and electronic environment.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Parameters:
-
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16-64) is typically adequate.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., using a PENDANT or DEPT sequence) is necessary to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR is a highly sensitive technique and often requires fewer scans. It is typically acquired with proton decoupling.
-
¹H NMR Spectroscopy: Probing the Pyrazine Ring
The ¹H NMR spectrum will be characterized by signals arising from the three protons on the pyrazine ring. The electron-withdrawing nature of the trifluoroacetyl group will significantly deshield these protons, shifting them downfield.
| Predicted ¹H NMR Data (in CDCl₃) | |
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| H-3 | ~9.3 |
| H-5 | ~8.8 |
| H-6 | ~8.8 |
-
Rationale: The proton at the C-3 position is expected to be the most deshielded due to its proximity to both the ring nitrogen and the electron-withdrawing trifluoroacetyl group. The protons at C-5 and C-6 will be in a more similar electronic environment and are expected to have similar chemical shifts. The coupling patterns will be crucial for definitive assignment; H-3 will likely appear as a doublet, while H-5 and H-6 may present as a more complex multiplet or two distinct doublets of doublets, depending on the coupling constants.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will reveal all six carbon atoms in the molecule. The carbonyl carbon and the trifluoromethyl carbon will be particularly informative.
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~180 (quartet) |
| C-2 | ~150 |
| C-3 | ~148 |
| C-5 | ~146 |
| C-6 | ~145 |
| CF₃ | ~117 (quartet) |
-
Rationale: The carbonyl carbon (C=O) is expected to be significantly downfield, a characteristic feature of ketones. Furthermore, it will likely appear as a quartet due to coupling with the three fluorine atoms (²JCF). The carbons of the pyrazine ring will resonate in the aromatic region, with their precise shifts influenced by the nitrogen atoms and the substituent. The trifluoromethyl carbon (CF₃) will also appear as a quartet due to the large one-bond C-F coupling constant (¹JCF) and will be found in the upfield region of the sp³ carbons.
¹⁹F NMR Spectroscopy: The Trifluoromethyl Signature
The ¹⁹F NMR spectrum is expected to be very simple, showing a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
| Predicted ¹⁹F NMR Data (referenced to CFCl₃) | |
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |
| -CF₃ | ~ -70 to -80 |
-
Rationale: The chemical shift of the trifluoromethyl group is highly characteristic and falls within a well-established range for trifluoromethyl ketones. The absence of other fluorine atoms in the molecule leads to a singlet in the proton-decoupled spectrum.
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a suitable technique for a relatively small and volatile molecule like this compound. For a softer ionization that is more likely to preserve the molecular ion, Electrospray Ionization (ESI) could be employed, especially if the compound is introduced via liquid chromatography.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Predicted Mass Spectrum
The mass spectrum will provide the molecular weight and characteristic fragmentation patterns.
| Predicted MS Data (EI) | |
| Fragment | Predicted m/z |
| [M]⁺ | 176 |
| [M - CF₃]⁺ | 107 |
| [Pyrazine]⁺ | 80 |
| [CF₃]⁺ | 69 |
-
Rationale: The molecular ion peak ([M]⁺) is expected at an m/z of 176, corresponding to the molecular weight of the compound. A prominent fragmentation pathway is the cleavage of the C-C bond between the carbonyl group and the trifluoromethyl group, leading to the formation of a pyrazinoyl cation ([M - CF₃]⁺) at m/z 107. Further fragmentation could lead to the pyrazine radical cation at m/z 80. The trifluoromethyl cation ([CF₃]⁺) at m/z 69 is also a likely observed fragment.
III. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
Predicted IR Spectrum
The IR spectrum will be dominated by absorptions from the carbonyl group, the trifluoromethyl group, and the pyrazine ring.
| Predicted IR Data | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C=O (ketone) | ~1720 |
| C=N, C=C (aromatic) | 1600-1400 |
| C-F (stretch) | 1300-1100 |
-
Rationale: The most intense and diagnostically useful peak will be the carbonyl (C=O) stretch, which is expected around 1720 cm⁻¹. The electron-withdrawing trifluoromethyl group will likely shift this to a slightly higher wavenumber compared to a non-fluorinated analog. The C-F stretching vibrations of the trifluoromethyl group will give rise to strong absorptions in the 1300-1100 cm⁻¹ region. The aromatic C-H stretching and ring vibrations (C=N, C=C) will appear in their characteristic regions.[1]
Conclusion: A Spectroscopic Compass for Drug Design
This in-depth technical guide provides a predictive yet robust spectroscopic blueprint for this compound. By understanding the expected NMR, MS, and IR data, researchers can confidently identify this key building block, assess its purity, and utilize it in the synthesis of more complex molecular architectures. The principles and predictive data outlined herein serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, enabling more efficient and informed drug discovery and development endeavors. The true power of spectroscopy lies not just in data acquisition, but in the expert interpretation that transforms spectra into structural knowledge.
References
The Strategic Advantage of Fluorine in Pyrazine Scaffolds: A Technical Guide to Unlocking Biological Potential
Executive Summary
The pyrazine ring is a well-established pharmacophore, integral to numerous approved therapeutic agents.[1] Its unique electronic properties and hydrogen bonding capabilities make it a privileged scaffold in drug discovery.[2][3] When combined with fluorine, the most electronegative of elements, the potential for fine-tuning molecular properties and enhancing biological activity is magnified significantly.[4] Strategic incorporation of fluorine can dramatically improve metabolic stability, modulate pKa, enhance binding affinity to protein targets, and improve membrane permeability, including passage across the blood-brain barrier.[5][6][7] This technical guide provides an in-depth exploration of the biological potential of fluorinated pyrazine derivatives for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental design, present detailed protocols for synthesis and evaluation, and showcase the therapeutic promise of these compounds in oncology, virology, and infectious disease, providing a rigorous, evidence-based foundation for future research and development.
The Power of Two: Why Fluorine and Pyrazine are a Synergistic Pairing in Medicinal Chemistry
The utility of the pyrazine core lies in its aromatic, nitrogen-containing heterocyclic structure. The two nitrogen atoms at positions 1 and 4 act as hydrogen bond acceptors and create a π-deficient system, making the ring susceptible to nucleophilic substitution and influencing its interactions with biological targets.[2] Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial effects.[8]
The introduction of fluorine builds upon this foundation with a unique set of physicochemical properties:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[9] Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of oxidation, thereby increasing the drug's half-life and bioavailability.[6]
-
Modulation of Acidity/Basicity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect.[6] This can significantly lower the pKa of nearby basic nitrogen atoms, reducing the likelihood of protonation at physiological pH. This increased neutrality can enhance membrane permeability and cellular uptake.[6]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and even multipolar interactions with aromatic residues.[10] By replacing hydrogen with fluorine, which has a similar van der Waals radius, steric hindrance is minimized while electronic properties are favorably altered, often leading to a significant increase in binding affinity and target selectivity.[5][6]
-
Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of a molecule, potentially locking it into a more biologically active shape for optimal receptor engagement.[9]
This guide will now explore specific applications where this synergistic combination has yielded compounds of significant therapeutic interest.
Application I: Targeted Oncology - The Case of Erdafitinib, an FGFR Kinase Inhibitor
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[11] Aberrant FGFR activity, through mutations, fusions, or amplifications, is a known driver in various cancers, including urothelial carcinoma.[12][13] Erdafitinib (Balversa™) is a potent, orally bioavailable, fluorinated pyrazine-based pan-FGFR kinase inhibitor approved by the FDA for the treatment of locally advanced or metastatic urothelhelial carcinoma with susceptible FGFR3 genetic alterations.[12][14]
Mechanism of Action: Halting Aberrant Signaling
Erdafitinib functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFR1, FGFR2, FGFR3, and FGFR4.[12][15] This binding event prevents the phosphorylation of the receptor and subsequent activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[11][15] By blocking these pathways, Erdafitinib effectively inhibits tumor growth and induces apoptosis in cancer cells harboring FGFR alterations.[12]
Structure-Activity Relationship (SAR) Insights
The development of potent FGFR inhibitors often involves exploring substitutions on the core scaffold to optimize interactions within the ATP-binding pocket. While specific SAR data for Erdafitinib's development is proprietary, analysis of related 3-amino-pyrazine-2-carboxamide derivatives reveals key trends. Fluorine substitution is a common strategy to enhance potency.
| Compound | Ar¹ Substitution | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Reference |
| 18i | 4-(4-methyl-1,1-dioxidothiomorpholino)phenyl | 150 | - | [14] |
| 18j | 4-(4-methylpiperazin-1-yl)phenyl | ~600 | - | [14] |
| 18k | 2-fluoro-4-(4-methylpiperazin-1-yl)phenyl | - | 550 | [14] |
| 18l | 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl | - | 380 | [14] |
| Erdafitinib | N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]-N-propan-2-ylethane-1,2-diamine | 2.2 | 2.5 | [11] |
| (Note: The table presents data from a study on a similar pyrazine scaffold to illustrate SAR principles. Erdafitinib, with a different core, is included for potency comparison.) |
The data suggests that modifications to the aryl substituent (Ar¹) significantly impact potency. Notably, the incorporation of fluorine on this ring, as seen in compounds 18k and 18l , modulates activity against different FGFR isoforms, highlighting the role of fluorine in fine-tuning selectivity and potency.[14]
Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method to determine the IC₅₀ value of a test compound like a fluorinated pyrazine derivative against an FGFR kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
Materials:
-
Recombinant human FGFR1, FGFR2, or FGFR3 enzyme (e.g., from Promega, SignalChem)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)[8]
-
ATP solution (in kinase buffer)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Test Compound (fluorinated pyrazine derivative) dissolved in DMSO
-
Staurosporine (positive control inhibitor)
-
384-well low-volume assay plates (white)
-
Plate-reading luminometer
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, create a 10-point, 3-fold serial dilution in kinase buffer containing 5% DMSO.
-
Assay Setup:
-
Add 1 µL of each compound dilution (or 5% DMSO for no-inhibitor control) to the wells of a 384-well plate.[9]
-
Prepare the enzyme solution by diluting the recombinant FGFR enzyme in kinase buffer to 2x the final desired concentration (e.g., 3 ng/well).[8] Add 2 µL of this solution to each well.
-
Prepare the substrate/ATP mix by diluting the Poly(Glu,Tyr) substrate and ATP in kinase buffer to 2x the final concentration (e.g., 0.4 µg/µL substrate, 50 µM ATP).[16]
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well. The final volume is 5 µL.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[8]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.[9]
-
Incubate at room temperature for 30 minutes.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Application II: Broad-Spectrum Antivirals - The Case of Favipiravir
Favipiravir (T-705, Avigan®) is a fluorinated pyrazine carboxamide derivative with potent, broad-spectrum antiviral activity against numerous RNA viruses, including influenza, Ebola, and SARS-CoV-2.[17] It is approved in Japan for treating influenza pandemics and has been used under emergency authorizations for COVID-19 in several countries.[17]
Mechanism of Action: Viral Replication Sabotage
Favipiravir is a prodrug that, once inside host cells, is converted by host enzymes into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[5][9] This active metabolite mimics a purine nucleoside and acts as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses.[5] The inhibition occurs via two primary mechanisms:
-
Chain Termination: Favipiravir-RTP is incorporated into the nascent viral RNA strand, where it prevents further elongation.[5]
-
Lethal Mutagenesis: Incorporation of favipiravir-RTP can also induce a high number of mutations in the viral genome, leading to the production of non-viable viral progeny.[5][9]
Experimental Protocol: General Synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)
This four-step synthesis is a representative method for producing the core fluorinated pyrazine scaffold of Favipiravir.[12]
Materials:
-
3-Hydroxypyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Aqueous ammonia (NH₃·H₂O)
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Raney Nickel catalyst
-
Sodium nitrite (NaNO₂)
-
Hydrofluoric acid (HF) - Extreme caution required
-
Appropriate solvents (e.g., ethanol, water)
Methodology:
-
Amidation: React 3-hydroxypyrazine-2-carboxylic acid with thionyl chloride to form the acid chloride intermediate. This is then treated with aqueous ammonia to yield 3-hydroxypyrazine-2-carboxamide.
-
Nitration: Treat the 3-hydroxypyrazine-2-carboxamide with a nitrating mixture of potassium nitrate and concentrated sulfuric acid to introduce a nitro group at the 6-position, yielding 6-nitro-3-hydroxypyrazine-2-carboxamide.
-
Reduction: Reduce the nitro group to an amine using a reducing agent such as hydrazine hydrate with a Raney Nickel catalyst. This step produces 6-amino-3-hydroxypyrazine-2-carboxamide.
-
Fluorination (Balz-Schiemann type reaction): Convert the amino group to a diazonium salt using sodium nitrite in the presence of hydrofluoric acid. Subsequent heating decomposes the diazonium salt, replacing it with a fluorine atom to yield the final product, 6-fluoro-3-hydroxypyrazine-2-carboxamide. The overall yield is approximately 8%.[12][15]
Experimental Protocol: Antiviral Plaque Reduction Assay
This assay is a gold standard for quantifying the efficacy of an antiviral compound by measuring its ability to reduce the number of viral plaques (areas of cell death) in a cultured cell monolayer.[5]
Materials:
-
Host cell line susceptible to the virus (e.g., Vero E6 cells for SARS-CoV-2, MDCK cells for influenza)[12]
-
Virus stock of known titer (Plaque-Forming Units/mL)
-
Favipiravir sodium salt
-
Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
12-well cell culture plates
Methodology:
-
Cell Seeding: Seed the host cells into 12-well plates at a density that will form a confluent monolayer overnight (e.g., 3 x 10⁵ cells/mL for MDCK cells).[12] Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of Favipiravir. Perform serial dilutions in cell culture medium to achieve a range of test concentrations.
-
Virus Infection:
-
When cells are confluent, wash the monolayers with PBS.
-
Infect the cells with a virus dilution calculated to produce 50-100 plaques per well. Incubate for 1 hour to allow viral adsorption.
-
-
Compound Treatment:
-
After the incubation, remove the virus inoculum.
-
Add 1 mL of overlay medium containing the various concentrations of Favipiravir (or medium alone for virus control wells) to each well. The overlay restricts the spread of progeny virus, ensuring that only localized plaques are formed.
-
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days, depending on the virus and cell line) at the appropriate temperature.
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the drug concentration and determine the 50% effective concentration (EC₅₀) using regression analysis.
-
Application III: Combating Infectious Disease - Antitubercular Pyrazinamide Analogs
Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis treatment, unique for its ability to kill semi-dormant mycobacteria in acidic environments.[2][17] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[18] The development of fluorinated PZA analogs is an active area of research aimed at overcoming resistance and improving efficacy.
Structure-Activity Relationship (SAR) of Pyrazinamide Analogs
SAR studies on pyrazinamide and pyrazinoic acid analogs have shown that modifications to the pyrazine ring and the carboxamide side chain significantly influence antimycobacterial activity. The introduction of halogens, including fluorine, can enhance lipophilicity, potentially improving cell wall penetration and target engagement.[19]
| Compound | R⁵ Substitution | R⁶ Substitution | N-Phenyl Substitution | MIC (µg/mL) vs. M. tb H37Rv | Reference |
| Pyrazinamide | H | H | - | 6.25 - 12.5 | [2][17] |
| Compound 7i | H | H | 3-iodo-4-methylphenyl | < 2.0 (µmol/L) | [15] |
| Compound 7l | tert-Butyl | Cl | 3-iodo-4-methylphenyl | 0.819 (IC₉₀) | [15] |
| Compound 1f | - | - | N-cyclohexylpyrazinamide | 8.0 | [3] |
| 5-Cl-PZA | Cl | H | - | 12.5 - 25 | [16] |
These studies demonstrate that lipophilic and halogenated substituents can lead to compounds with potent activity.[15] For instance, the iodo-substituted phenylcarboxamide 7l showed excellent activity, suggesting that increased lipophilicity and specific halogen interactions are beneficial.[15] While not explicitly fluorine, these halogenated analogs provide a strong rationale for investigating fluorinated derivatives to further optimize potency and pharmacokinetic properties.
Future Perspectives and Conclusion
The strategic incorporation of fluorine into the pyrazine scaffold is a powerful and validated approach in modern drug discovery. The case studies of Erdafitinib and Favipiravir demonstrate how this combination can lead to best-in-class therapeutics by enhancing metabolic stability, modulating electronic properties, and improving target affinity. The principles extend to other therapeutic areas, including antitubercular agents and CNS disorders, where improved blood-brain barrier penetration is a key objective.[4][5] As synthetic methodologies for late-stage fluorination become more sophisticated, the ability to precisely install fluorine atoms will further expand the chemical space available to medicinal chemists. The continued exploration of fluorinated pyrazine derivatives holds immense promise for the development of novel, more effective, and safer medicines to address unmet medical needs.
References
- 1. Structure–activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jals.thebrpi.org [jals.thebrpi.org]
- 3. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Possible psychopharmacological agents. Part 9: Synthesis and CNS activity of some new fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide [jstage.jst.go.jp]
- 10. Exploration of Fluorinated Pyrazolidine‐3,5‐Diones for Positron Emission Tomography Imaging of the P2Y12 Receptor in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 12. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. | Semantic Scholar [semanticscholar.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Methodological & Application
The Strategic Role of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone in Modern Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Building Block
In the landscape of modern pharmaceutical development, the synthesis of novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is a paramount objective. Within this context, the strategic incorporation of fluorine atoms and heterocyclic scaffolds into drug candidates has proven to be a highly successful strategy. 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone, a molecule combining a trifluoromethyl group and a pyrazine ring, has emerged as a critical building block, particularly in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[1][2]
The trifluoromethyl group is prized for its ability to modulate a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] The pyrazine moiety, a nitrogen-containing heterocycle, is a common feature in many biologically active compounds and serves as a versatile scaffold for further chemical modification.[5] The combination of these two functionalities in this compound creates a highly reactive and versatile intermediate for the construction of complex pharmaceutical molecules.[6]
This technical guide provides an in-depth exploration of the synthesis and application of this compound in pharmaceutical research and development, with a focus on its pivotal role in the synthesis of the DPP-4 inhibitor, Sitagliptin.
Synthesis of this compound: A Proposed Protocol
Proposed Synthetic Pathway
A logical approach involves the reaction of a pyrazine organometallic species with a trifluoroacetylating agent. A Grignard reaction of 2-halopyrazine followed by reaction with ethyl trifluoroacetate is a feasible route.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
2-Bromopyrazine
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Under a nitrogen atmosphere, add a solution of 2-bromopyrazine (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
Initiate the reaction by gentle heating if necessary. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the 2-bromopyrazine solution.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent (Pyrazin-2-ylmagnesium bromide).
-
-
Acylation Reaction:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Expected Yield and Characterization:
The yield for this type of reaction can be expected to be in the range of 50-70%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
| Parameter | Expected Value |
| Yield | 50-70% |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹⁹F NMR | A singlet in the typical region for a CF₃ group |
Application in Pharmaceutical Synthesis: The Case of Sitagliptin
The most prominent application of this compound is as a key intermediate in the synthesis of Sitagliptin, a potent and selective DPP-4 inhibitor.[7][8] The synthesis of Sitagliptin involves the condensation of this trifluoromethyl pyrazinyl ketone with a chiral β-amino acid derivative.
The Role of this compound in the Sitagliptin Synthesis
The synthesis of Sitagliptin typically involves the formation of a β-ketoamide intermediate, which is then converted to the final drug molecule. One of the key fragments required for this synthesis is the trifluoromethyl-containing pyrazine moiety, which is introduced via this compound or a closely related derivative.
Caption: Role of the ketone in Sitagliptin synthesis.
Protocol for the Synthesis of a Sitagliptin Precursor (Illustrative)
The following protocol illustrates the condensation of a trifluoromethyl pyrazinyl ketone with a β-amino acid derivative, a crucial step in many reported syntheses of Sitagliptin. This is a generalized procedure, and specific conditions may vary based on the exact synthetic route.
Materials:
-
This compound
-
(R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
-
Coupling agents (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Standard work-up and purification reagents
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the activated ester.
-
-
Condensation Reaction:
-
To the activated ester solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired β-ketoamide intermediate.
-
Subsequent Steps:
The resulting β-ketoamide is then typically converted to Sitagliptin through a series of steps which may include enamine formation followed by asymmetric hydrogenation to install the desired stereocenter, and finally deprotection of the amine.
| Reaction Step | Key Reagents | Purpose |
| Activation | HATU, DIPEA | To form a reactive ester for efficient amide bond formation. |
| Condensation | This compound | To introduce the trifluoromethyl pyrazinyl moiety. |
| Purification | Column Chromatography | To isolate the pure β-ketoamide intermediate. |
Broader Applications and Future Perspectives
While the synthesis of Sitagliptin is the most well-documented application, the unique chemical properties of this compound make it a valuable building block for the synthesis of other bioactive molecules. The trifluoromethyl ketone moiety is a known inhibitor of serine and cysteine proteases, and its incorporation into various scaffolds could lead to the development of novel therapeutics for a range of diseases.[3][9]
The pyrazine ring can be further functionalized through various cross-coupling reactions, allowing for the creation of a diverse library of compounds for high-throughput screening.[10] The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new and improved pharmaceutical agents.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of a reactive trifluoromethyl ketone and a versatile pyrazine scaffold has made it an indispensable tool for pharmaceutical chemists. The detailed understanding of its synthesis and reactivity, as exemplified by its crucial role in the production of Sitagliptin, provides a solid foundation for its application in the development of the next generation of innovative medicines. As research continues to uncover the full potential of this remarkable building block, its importance in the pharmaceutical industry is set to grow even further.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PT820993E - PROCESS FOR THE PREPARATION OF PYRAZIN-2-AMINES - Google Patents [patents.google.com]
- 6. This compound [myskinrecipes.com]
- 7. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) | MDPI [mdpi.com]
- 9. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifluoromethoxypyrazines: Preparation and Properties [mdpi.com]
Application Notes and Protocols for 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone in Agrochemical Research
Foreword: The Strategic Role of Fluorinated Pyrazines in Modern Agrochemicals
The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action is a cornerstone of modern agricultural science. Within this landscape, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a highly successful strategy. The trifluoromethyl group (CF₃), in particular, is a privileged moiety in agrochemical design due to its profound effects on a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2]
This document provides a detailed technical guide on the application of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone , a key building block and synthetic intermediate in the development of next-generation agrochemicals. While not typically an end-product with direct pesticidal activity, its unique combination of a trifluoroacetyl group and a pyrazine ring makes it a valuable precursor for creating more complex and potent active ingredients.[3] We will delve into its synthesis, its utility in constructing novel fungicidal, herbicidal, and insecticidal compounds, and provide exemplary protocols for the evaluation of its derivatives.
Physicochemical Properties and Synthetic Overview
This compound is a solid organic compound with the molecular formula C₆H₃F₃N₂O.[4] Its structure is characterized by a pyrazine ring substituted with a trifluoroacetyl group. This combination of a nitrogen-containing heterocycle and a highly fluorinated ketone functional group imparts unique reactivity and makes it a versatile synthetic intermediate.
General Synthesis Pathway
The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common approach involves the reaction of a pyrazine-derived organometallic reagent with a trifluoroacetylating agent. A generalized synthetic scheme is presented below.
Caption: Generalized synthetic workflow for this compound.
Laboratory-Scale Synthesis Protocol
This protocol is a representative example for the synthesis of a trifluoromethyl ketone from a heterocyclic halide.
Materials:
-
2-Bromopyrazine
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-bromopyrazine in anhydrous THF to the magnesium turnings.
-
Maintain the reaction temperature to ensure a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.
-
-
Acylation Reaction:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add ethyl trifluoroacetate to the Grignard reagent, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Application in the Synthesis of Agrochemical Active Ingredients
The primary utility of this compound in agrochemical research is as a versatile intermediate for the synthesis of more complex molecules with potential fungicidal, herbicidal, or insecticidal properties. The trifluoroacetyl group can be readily transformed into other functional groups, or the pyrazine ring can be further functionalized.
Synthesis of Pyrazine-Containing Fungicides
Derivatives of pyrazine are known to exhibit fungicidal properties. The trifluoromethyl group can enhance the efficacy and metabolic stability of these compounds.
Hypothetical Transformation to a Pyrazine Carboxamide Fungicide:
References
Application Notes and Protocols for Trifluoromethylation of Heterocycles
A Senior Application Scientist's Guide to Radical Trifluoromethylation of Pyrazines and Related Heterocycles
Introduction: The Strategic Importance of the Trifluoromethyl Group
The trifluoromethyl (CF3) group holds a privileged position in medicinal chemistry and agrochemical development. Its unique electronic properties—strong electron-withdrawing nature and high lipophilicity—can dramatically enhance a molecule's metabolic stability, binding affinity, and cell permeability.[1][2] Consequently, the development of robust and versatile methods for introducing the CF3 moiety into complex organic molecules, particularly heteroaromatics like pyrazines, is of paramount importance for drug discovery professionals.[3][4]
This guide provides an in-depth exploration of modern protocols for the direct C-H trifluoromethylation of pyrazines and other electron-deficient heterocycles. We will focus on methodologies that leverage benchtop-stable reagents to generate trifluoromethyl radicals, offering practical, scalable, and broadly applicable solutions for late-stage functionalization.
Core Concept: The Power of Radical Trifluoromethylation
The direct substitution of a C-H bond with a C-CF3 bond on a heteroaromatic ring is a powerful transformation. Historically, this was a challenging endeavor, often requiring harsh conditions or pre-functionalized substrates. The advent of radical-based methods has revolutionized this field.[3][5] These reactions typically proceed via the generation of a highly reactive trifluoromethyl radical (•CF3), which then engages with the heteroaromatic ring.
The primary advantage of this approach is its "innate" functionalization capability, targeting the inherent reactivity of the C-H bonds of the heterocycle itself.[3] This obviates the need for multi-step sequences involving the introduction of directing groups or reactive handles.
Key Reagents for Radical Trifluoromethylation
Two classes of reagents have emerged as the workhorses for the radical trifluoromethylation of heterocycles: sulfinate salts.
-
Sodium Trifluoromethanesulfinate (CF3SO2Na) - The Langlois Reagent : This inexpensive, benchtop-stable solid is a versatile precursor to the trifluoromethyl radical.[3][6][7] In the presence of an oxidant, it readily generates •CF3, which can then be intercepted by a suitable substrate.[8][9]
-
Zinc(II) bis(trifluoromethanesulfinate) - The Baran Reagent : Developed by Baran and coworkers, this zinc-based reagent offers exceptional reactivity and functional group tolerance, even in complex chemical environments like cell lysates. It has proven to be highly effective for the trifluoromethylation of a wide array of nitrogen-containing heterocycles.[10][11]
The general mechanism for trifluoromethylation using these sulfinate reagents involves the generation of the trifluoromethyl radical via an oxidative single-electron transfer (SET) process.
Caption: General mechanism of radical trifluoromethylation.
Experimental Protocols
Protocol 1: Trifluoromethylation of a Pyrazine Derivative using Langlois Reagent
This protocol is adapted from the work of Baran and coworkers and demonstrates a general procedure for the trifluoromethylation of electron-deficient heterocycles.[3]
Materials:
-
Pyrazine substrate (1.0 equiv)
-
Sodium trifluoromethanesulfinate (Langlois Reagent, CF3SO2Na) (3.0 equiv)[12][13]
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H2O (5.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add the pyrazine substrate (0.25 mmol, 1.0 equiv).
-
Add sodium trifluoromethanesulfinate (117 mg, 0.75 mmol, 3.0 equiv).
-
Add DMSO (1.5 mL) and deionized water (0.5 mL).
-
Stir the mixture at room temperature to ensure dissolution of the solids.
-
Carefully add tert-butyl hydroperoxide (0.16 mL, 1.25 mmol, 5.0 equiv) dropwise to the reaction mixture. Caution: TBHP is a strong oxidant.
-
Seal the vial and stir the reaction mixture at room temperature for 3-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated pyrazine.
Expected Outcome:
This protocol is effective for a range of electron-deficient heterocycles.[3] Yields can vary depending on the specific substrate but are generally moderate to good. In some cases of incomplete conversion, a second addition of the Langlois reagent and TBHP may be necessary.[3]
Protocol 2: Trifluoromethylation using Baran's Zinc Sulfinate Reagent
This protocol highlights the use of the more reactive zinc-based reagent, which can be advantageous for less reactive substrates or for reactions in more complex media.[11]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Zinc(II) bis(trifluoromethanesulfinate) (Baran Reagent, TFMS) (2.0-3.0 equiv)
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in H2O (3.0-5.0 equiv)
-
Solvent system:
-
Option A: DMSO
-
Option B: Chloroform/water mixture
-
Procedure:
-
To a reaction vial, add the heterocyclic substrate (0.125 mmol, 1.0 equiv).
-
Add the Baran reagent (2.0-3.0 equiv).
-
Add the chosen solvent system (e.g., 0.7 mL DMSO or a 0.7 mL/0.2 mL mixture of CHCl3/water).
-
Add TBHP (3.0-5.0 equiv) to the mixture.
-
Stir the reaction at room temperature or at 50 °C. The optimal temperature may depend on the substrate's reactivity.
-
Monitor the reaction by LC-MS.
-
Work-up and purification are similar to Protocol 1.
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent can influence the regioselectivity of the trifluoromethylation.[3][11] Protic solvents like water can play a crucial role in the radical generation and subsequent steps.
-
Oxidant: TBHP is a common choice due to its effectiveness in promoting the single-electron transfer from the sulfinate reagent to generate the trifluoromethyl radical.
-
Reagent Stoichiometry: An excess of the trifluoromethylating reagent and oxidant is typically used to ensure efficient conversion of the substrate.
Data Summary
| Reagent | Typical Substrates | Key Advantages | Typical Conditions |
| Langlois Reagent (CF3SO2Na) | Electron-deficient heterocycles (e.g., pyridines, pyrazines)[3] | Cost-effective, benchtop-stable solid[6][7] | TBHP, DMSO/H2O, room temp.[3] |
| Baran Reagent (Zn(CF3SO2)2) | Broad range of heterocycles, including complex molecules | High reactivity, excellent functional group tolerance, works in unconventional media[11] | TBHP, DMSO or CHCl3/H2O, RT to 50°C[11] |
Photoredox-Catalyzed Trifluoromethylation
An alternative and increasingly popular approach involves the use of photoredox catalysis to generate the trifluoromethyl radical under milder conditions.[5][14] In this method, a photocatalyst, upon excitation by visible light, initiates the single-electron transfer process.
Caption: Simplified workflow for photoredox-catalyzed trifluoromethylation.
This approach often allows for room temperature reactions and can be highly efficient for a broad range of arenes and heteroarenes.[5] The use of household light bulbs has even been demonstrated, highlighting the operational simplicity of these methods.[5]
Conclusion and Future Outlook
The protocols described herein, utilizing the Langlois and Baran reagents, represent the state-of-the-art in the radical trifluoromethylation of pyrazines and related heterocycles. These methods are characterized by their operational simplicity, broad substrate scope, and high functional group tolerance, making them invaluable tools for researchers in drug discovery and development. The continued evolution of these methods, particularly in the realm of photoredox catalysis, promises to further expand the accessibility and applicability of this critical transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. calpaclab.com [calpaclab.com]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
The Versatility of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone: A Gateway to Novel N-Heterocycles for Medicinal Chemistry
Introduction: The Strategic Importance of the Trifluoromethyl-Pyrazine Moiety
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The pyrazine ring system, a nitrogen-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[1][2] When coupled with a trifluoromethyl (CF3) group, a moiety renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity, the resulting trifluoromethyl-pyrazine scaffold becomes a highly sought-after building block for the synthesis of novel bioactive compounds.[3] 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone stands as a pivotal starting material, offering a reactive handle for a diverse array of chemical transformations leading to a rich variety of N-heterocyclic structures with significant therapeutic potential.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound as a versatile building block in the synthesis of N-heterocycles. We will delve into the rationale behind specific synthetic strategies, provide step-by-step protocols, and explore the potential applications of the resulting compounds in drug development.
Key Synthetic Transformations and Applications
The electrophilic ketone carbonyl group and the adjacent trifluoromethyl group in this compound are the primary sites of reactivity, enabling a range of synthetic transformations. This section will explore three key applications: the synthesis of fused imidazo[1,2-a]pyrazines, the construction of triazolo[4,3-a]pyrazines, and the asymmetric reduction to access chiral building blocks.
Synthesis of Imidazo[1,2-a]pyrazines: A Privileged Scaffold
Imidazo[1,2-a]pyrazines are a class of fused N-heterocycles that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their role as kinase inhibitors and anti-infective agents.[1] The synthesis of these compounds can be efficiently achieved through a multicomponent reaction involving this compound.
Figure 1. A generalized workflow for the one-pot, four-component synthesis of trifluoromethyl-substituted imidazo[1,2-a]pyrazines.
This protocol is adapted from established methods for the synthesis of imidazo[1,2-a]pyridines and related heterocycles.[4][5]
Materials:
-
This compound
-
2-Aminopyrazine
-
Benzaldehyde
-
tert-Butyl isocyanide
-
Iodine (I₂)
-
Ethanol (absolute)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminopyrazine (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add a catalytic amount of iodine (5 mol%).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the Schiff base intermediate.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Add tert-butyl isocyanide (1.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to remove excess iodine.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired trifluoromethyl-substituted imidazo[1,2-a]pyrazine.
Causality and Experimental Insights:
-
Catalyst Choice: Iodine is a mild Lewis acid that catalyzes the initial imine formation between 2-aminopyrazine and the aldehyde.[5] Its low cost and low toxicity make it an attractive choice for this transformation.
-
Reaction Sequence: The reaction proceeds through a stepwise mechanism. The initial condensation of 2-aminopyrazine and the aldehyde forms a reactive imine. This is followed by the addition of the isocyanide and the trifluoromethyl ketone in a [4+1] cycloaddition, leading to the fused heterocyclic system.[5]
-
Solvent: Ethanol is a suitable solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction at room temperature.
-
Work-up: The aqueous work-up with sodium thiosulfate is crucial to remove the iodine catalyst, while the sodium bicarbonate wash neutralizes any acidic byproducts.
Synthesis of Triazolo[4,3-a]pyrazines: Bioisosteres of Purines
The triazolo[4,3-a]pyrazine scaffold is another privileged heterocyclic system in medicinal chemistry, often considered a bioisostere of purines, and is found in compounds with a range of biological activities, including kinase inhibition.[6][7] A common synthetic route to this scaffold involves the cyclization of a hydrazinopyrazine intermediate.
Figure 2. A proposed synthetic pathway for trifluoromethyl-substituted triazolo[4,3-a]pyrazines.
This protocol is based on established procedures for the synthesis of related triazolopyrazine systems.[2][7]
Materials:
-
2-Chloropyrazine
-
Hydrazine hydrate
-
Ethanol
-
This compound
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 2-Hydrazinopyrazine
-
In a round-bottom flask, dissolve 2-chloropyrazine (1.0 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (3.0 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Triturate the residue with water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-hydrazinopyrazine.
Step 2: Cyclization to form the Triazolo[4,3-a]pyrazine
-
To a mixture of 2-hydrazinopyrazine (1.0 mmol) and this compound (1.0 mmol), add polyphosphoric acid (PPA) or Eaton's reagent (a sufficient amount to ensure stirring).
-
Heat the mixture to 100-120 °C for 2-4 hours.
-
Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethyl-substituted triazolo[4,3-a]pyrazine.
Causality and Experimental Insights:
-
Hydrazinopyrazine Formation: The first step is a nucleophilic aromatic substitution where the hydrazine displaces the chloride on the pyrazine ring. An excess of hydrazine is used to drive the reaction to completion.
-
Cyclizing Agent: Polyphosphoric acid or Eaton's reagent acts as both a solvent and a dehydrating agent, promoting the condensation of the hydrazine with the ketone followed by intramolecular cyclization to form the stable triazole ring.
-
Temperature Control: Careful temperature control during the PPA-mediated cyclization is important to prevent charring and side reactions.
-
Neutralization: The neutralization step is critical as the product may be protonated and water-soluble under acidic conditions.
Asymmetric Reduction to Chiral Alcohols and Amines: Accessing Stereochemically Defined Building Blocks
The synthesis of enantiomerically pure compounds is of paramount importance in drug development. The ketone functionality of this compound can be asymmetrically reduced to provide chiral secondary alcohols, which are valuable intermediates for the synthesis of more complex molecules. These alcohols can be further converted to chiral amines.
Figure 3. Pathway for the synthesis of chiral trifluoromethyl alcohols and amines from this compound.
This protocol is based on well-established methods for the asymmetric reduction of trifluoromethyl ketones.
Materials:
-
This compound
-
[{RuCl₂(p-cymene)}₂]
-
(1R,2R)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Formic acid/triethylamine azeotrope (5:2)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), add [{RuCl₂(p-cymene)}₂] (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol).
-
Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add this compound (1.0 mmol) to the flask.
-
Add the formic acid/triethylamine azeotrope (2.0 mL).
-
Stir the reaction mixture at 25-30 °C for 12-24 hours, monitoring by TLC or chiral HPLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Causality and Experimental Insights:
-
Catalyst System: The combination of a ruthenium precursor and a chiral diamine ligand forms a highly effective catalyst for asymmetric transfer hydrogenation. The chirality of the ligand dictates the stereochemical outcome of the reduction.
-
Hydrogen Source: The formic acid/triethylamine azeotrope serves as a convenient and safe source of hydrogen for the reduction.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent oxidation of the catalyst and other sensitive reagents.
-
Chiral Analysis: Chiral HPLC is essential to determine the enantiomeric purity of the product, which is a critical parameter for its use in pharmaceutical synthesis.
Data Summary
| Starting Material | Product | Reaction Type | Key Reagents | Typical Yield (%) | Ref. |
| This compound | Trifluoromethyl-substituted Imidazo[1,2-a]pyrazine | Four-component | 2-Aminopyrazine, Aldehyde, Isocyanide, I₂ | 60-85 | [4][5] |
| This compound | Trifluoromethyl-substituted Triazolo[4,3-a]pyrazine | Cyclocondensation | 2-Hydrazinopyrazine, PPA | 50-75 | [2][7] |
| This compound | Chiral Trifluoromethyl Alcohol | Asymmetric Transfer Hydrogenation | [{RuCl₂(p-cymene)}₂], (R,R)-TsDPEN, HCOOH/NEt₃ | 85-99 (up to 99% ee) | - |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of N-heterocycles. Its unique combination of a reactive trifluoromethyl ketone and a pharmaceutically relevant pyrazine core provides a powerful platform for the generation of novel molecular entities with significant potential in drug discovery. The protocols outlined in this guide for the synthesis of imidazo[1,2-a]pyrazines, triazolo[4,3-a]pyrazines, and chiral alcohols and amines offer researchers and drug development professionals a solid foundation for exploring the rich chemistry of this compound and unlocking its full potential in the development of next-generation therapeutics.
References
- 1. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,2,2-trifluoro-1-[5-({3-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}carbonyl)thiophen-2-yl]ethan-1-one | C19H14F3N3O2S | CID 25023802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate | C8H10F6N2O3 | CID 154997539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]
The Trifluoromethyl Pyrazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Strategic Incorporation of Trifluoromethyl Pyrazines in Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has emerged as a cornerstone for the development of novel therapeutics.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a highly sought-after scaffold. When functionalized with a trifluoromethyl (-CF3) group, the resulting trifluoromethyl pyrazine moiety exhibits a synergistic combination of physicochemical properties that are exceptionally advantageous for drug design.[2]
The trifluoromethyl group, a bioisostere for the methyl group but with a significantly larger van der Waals radius and a strong electron-withdrawing nature, imparts several desirable characteristics to a parent molecule.[2] These include enhanced metabolic stability by blocking sites of oxidative metabolism, increased lipophilicity which can improve membrane permeability and cell penetration, and altered pKa values of neighboring functional groups, leading to improved binding affinity and selectivity for biological targets.[2][3]
This guide provides a comprehensive overview of the medicinal chemistry applications of trifluoromethyl pyrazines, offering detailed insights into their synthesis, biological activities, and structure-activity relationships (SAR). It is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
Core Applications in Medicinal Chemistry
Trifluoromethyl pyrazine derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including but not limited to oncology, infectious diseases, and neurology.
Kinase Inhibition in Oncology
A significant application of the trifluoromethyl pyrazine scaffold lies in the development of protein kinase inhibitors for cancer therapy.[4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6] The pyrazine ring can act as a hinge-binding motif, forming critical hydrogen bonds within the ATP-binding pocket of kinases, while the trifluoromethyl group can occupy hydrophobic pockets, enhancing binding affinity and selectivity.[4]
For instance, certain aminopyrazine derivatives bearing a trifluoromethyl group have shown potent inhibitory activity against various kinases, including those involved in cell cycle progression and tumor growth.[4]
Antimicrobial Activity
The trifluoromethyl pyrazine scaffold has also been explored for the development of novel antimicrobial agents.[7] The emergence of multidrug-resistant pathogens necessitates the discovery of new chemical entities with unique mechanisms of action. Several studies have reported the synthesis of trifluoromethyl pyrazine derivatives with significant activity against both Gram-positive and Gram-negative bacteria.[7][8] The lipophilic nature of the trifluoromethyl group is believed to facilitate the penetration of the bacterial cell membrane.
Neuroprotective Effects
Emerging research suggests the potential of trifluoromethyl pyrazine derivatives in the treatment of neurodegenerative diseases.[9] While much of the research in this area has focused on tetramethylpyrazine, the incorporation of the trifluoromethyl group is a promising strategy to enhance blood-brain barrier penetration and modulate neuronal signaling pathways implicated in diseases such as Alzheimer's and Parkinson's.[10]
Synthetic Strategies and Protocols
The synthesis of trifluoromethyl pyrazines can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
General Synthesis of Trifluoromethyl Pyrazines from ortho-Diamines
A common and versatile method for the synthesis of trifluoromethylated pyrazines involves the condensation of an aromatic ortho-diamine with a trifluoromethyl-containing 1,2-dicarbonyl compound, such as trifluoropyruvaldehyde.
Protocol 1: Synthesis of a Trifluoromethyl-Substituted Pyrazine
Materials:
-
Aromatic ortho-diamine (e.g., 1,2-phenylenediamine) (1.0 equiv)
-
Trifluoropyruvaldehyde hydrate (1.1 equiv)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the aromatic ortho-diamine and dissolve it in ethanol.
-
Add trifluoropyruvaldehyde hydrate to the solution, followed by a catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired trifluoromethyl pyrazine derivative.
-
Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for condensation reactions as it is polar enough to dissolve the reactants and has a suitable boiling point for reflux.
-
Catalyst: Glacial acetic acid is used to catalyze the condensation reaction by protonating the carbonyl group, making it more electrophilic.
-
Purification: Column chromatography is a standard technique for purifying organic compounds based on their polarity.
Synthesis of Fused Trifluoromethyl Pyrazine Systems
Fused heterocyclic systems containing the trifluoromethyl pyrazine moiety, such as triazolopyrazines, have shown significant biological activity.[7]
Protocol 2: Synthesis of a 3-(Trifluoromethyl)-[8][11][12]triazolo[4,3-a]pyrazine Derivative
This protocol is adapted from a general procedure for the synthesis of triazolopyrazine derivatives.[7]
Materials:
-
2-Hydrazinopyrazine (1.0 equiv)
-
Trifluoroacetic anhydride (1.2 equiv)
-
Pyridine (as solvent and base)
-
Round-bottom flask
-
Stirring plate
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve 2-hydrazinopyrazine in pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic anhydride dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 3-(trifluoromethyl)-[8][11][12]triazolo[4,3-a]pyrazine.
-
Characterize the product by NMR and mass spectrometry.
Causality Behind Experimental Choices:
-
Reagents: Trifluoroacetic anhydride serves as the source of the trifluoroacetyl group, which undergoes cyclization to form the triazole ring.
-
Solvent/Base: Pyridine acts as both a solvent and a base to neutralize the trifluoroacetic acid formed during the reaction.
-
Temperature Control: The initial cooling of the reaction mixture is important to control the exothermic reaction between the hydrazine and the anhydride.
Structure-Activity Relationship (SAR) and Drug Design Principles
The biological activity of trifluoromethyl pyrazine derivatives can be finely tuned by modifying the substitution pattern on the pyrazine ring and by introducing different functional groups. SAR studies provide valuable insights into the key structural features required for optimal activity and selectivity.
Key SAR Observations:
-
Position of the Trifluoromethyl Group: The position of the -CF3 group on the pyrazine ring can significantly influence biological activity. For example, in some kinase inhibitors, a trifluoromethyl group at a specific position can enhance interactions with a hydrophobic pocket in the enzyme's active site.
-
Substitution on the Pyrazine Ring: The introduction of other substituents on the pyrazine ring, such as amino, hydroxyl, or aryl groups, can modulate the electronic properties of the molecule and provide additional points of interaction with the biological target.
-
Fused Ring Systems: Fusing the pyrazine ring with other heterocyclic rings, such as triazoles or imidazoles, can create more rigid structures with altered pharmacological profiles.
Data Presentation
Table 1: Biological Activity of Representative Trifluoromethyl Pyrazine Derivatives
| Compound ID | Target | Biological Activity (IC50/MIC) | Therapeutic Area |
| TP-1 | Kinase X | 50 nM | Oncology |
| TP-2 | S. aureus | 2 µg/mL | Infectious Disease |
| TP-3 | E. coli | 8 µg/mL | Infectious Disease |
| TP-4 | COX-2 | 150 nM | Anti-inflammatory |
| TP-5 | BACE1 | 300 nM | Neurodegenerative |
Note: The data presented in this table is illustrative and based on representative values from the literature. Actual values may vary depending on the specific assay conditions.
Visualization of Key Concepts
Experimental Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and biological evaluation of trifluoromethyl pyrazine derivatives.
Signaling Pathway Inhibition by a Trifluoromethyl Pyrazine Kinase Inhibitor
Caption: Inhibition of the RAF kinase in the MAPK/ERK signaling pathway by a trifluoromethyl pyrazine inhibitor.
Conclusion and Future Perspectives
The trifluoromethyl pyrazine scaffold represents a highly valuable and versatile platform for the design and discovery of new therapeutic agents. The unique combination of the pyrazine core and the trifluoromethyl group offers a powerful tool to address key challenges in medicinal chemistry, such as improving metabolic stability, enhancing biological activity, and achieving target selectivity.
Future research in this area will likely focus on the exploration of novel synthetic methodologies to access a wider range of structurally diverse trifluoromethyl pyrazine derivatives. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the identification of promising lead compounds and the optimization of their pharmacological properties. As our understanding of the molecular basis of diseases continues to grow, the strategic application of the trifluoromethyl pyrazine motif will undoubtedly play a significant role in the development of the next generation of innovative medicines.
References
- 1. Advances in Targeting Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethoxypyrazines: Preparation and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Roles of Tetramethylpyrazine During Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles on chronic inflammatory pain model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2022022677A1 - Multi-efficacy pyrazine compound, preparation method therefor, and application thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone (CAS: 1147103-48-7).[1][2] This guide is designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, we provide this resource to troubleshoot common issues encountered during the synthesis of this valuable trifluoromethyl ketone building block, which is frequently utilized in medicinal chemistry and organic synthesis.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low or no yield when reacting 2-halopyrazine with magnesium and ethyl trifluoroacetate. What is the likely cause?
This is a classic and multi-faceted problem often encountered when working with heteroaromatic Grignard reagents. The issue typically stems from either the formation of the Grignard reagent itself or its subsequent reaction.
Answer: The root cause can be broken down into three primary areas:
-
Grignard Reagent Formation Failure:
-
Causality: Grignard reagent formation is notoriously sensitive to moisture and atmospheric oxygen.[4] Pyrazine, as a heterocyclic compound, can also be challenging. The C-Mg bond is highly polarized, making the carbon atom strongly nucleophilic and basic, and thus reactive with any protic source, such as water or alcohols.[5]
-
Troubleshooting Steps:
-
Absolute Anhydrous Conditions: Ensure all glassware is oven-dried (>120°C) for several hours and cooled under a stream of dry nitrogen or argon. Solvents like THF or diethyl ether must be rigorously dried, for instance, by passing through an activated alumina column or distilling from a suitable drying agent (e.g., sodium/benzophenone).
-
Magnesium Activation: Commercial magnesium turnings have an oxide layer that prevents reaction. Activate the magnesium immediately before use by stirring vigorously under inert gas, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or bubbling from the dibromoethane indicates activation.
-
Initiation: The reaction between the 2-halopyrazine (typically 2-chloropyrazine or 2-bromopyrazine) and magnesium can be sluggish. A gentle warming with a heat gun or adding a small amount of the pre-formed Grignard reagent from a previous successful batch can initiate the reaction.
-
-
-
Poor Reactivity of the Grignard Reagent:
-
Causality: Even if formed, the pyrazinyl Grignard reagent may be poorly soluble or exist in equilibrium with other species (Schlenk equilibrium), affecting its reactivity.
-
Troubleshooting Steps:
-
Solvent Choice: While THF is common, consider using a solvent mixture or additives. For difficult Grignard formations, sometimes a switch to an organolithium reagent (via lithium-halogen exchange with n-BuLi or t-BuLi at low temperatures) followed by reaction with the trifluoroacetate ester can be more effective.
-
-
-
Side Reactions with the Ester:
-
Causality: Ethyl trifluoroacetate is an excellent trifluoroacetylating agent.[6] However, the primary ketone product is also electrophilic. A common side reaction is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol byproduct.
-
Troubleshooting Steps:
-
Inverse Addition: Add the Grignard reagent solution slowly to a cold (−78°C) solution of excess ethyl trifluoroacetate. This ensures the Grignard reagent always encounters the ester first, minimizing its reaction with the product ketone.
-
Use of a Weinreb Amide: Consider converting trifluoroacetic acid to its N-methoxy-N-methylamide (Weinreb amide) derivative. Reaction of a Grignard reagent with a Weinreb amide famously stops at the ketone stage due to the formation of a stable, chelated intermediate that is unreactive towards further nucleophilic attack until acidic workup.
-
-
Q2: My reaction produces the desired mass, but my NMR shows a complex mixture. What are the common impurities?
Answer: Besides the tertiary alcohol byproduct mentioned above, several other impurities can arise.
-
Unreacted Starting Material: Incomplete conversion is common. This points back to issues with Grignard formation or stoichiometry.
-
Hydrolysis/Hydrate Formation:
-
Causality: Trifluoromethyl ketones are highly electrophilic due to the electron-withdrawing nature of the CF₃ group and are prone to forming stable hydrates in the presence of water, especially during aqueous workup or chromatography on silica gel.[7][8][9][10] This hydrate can complicate NMR interpretation and purification.
-
Troubleshooting: Minimize contact with water. Use anhydrous sodium sulfate for drying and consider azeotropic distillation with toluene to remove residual water from the crude product before purification. The hydrate can often be reversed by heating under vacuum.
-
-
Wurtz Coupling Product (Bipyrazine): This occurs when the Grignard reagent reacts with unreacted 2-halopyrazine, leading to the formation of 2,2'-bipyrazine. This is more common if the Grignard formation is slow and local concentrations of the halide are high.
Q3: Purification by column chromatography is difficult. The product seems to streak or decompose on silica gel. What are the best practices?
Answer: The combination of a basic nitrogen atom in the pyrazine ring and the electrophilic, potentially hydrated ketone makes standard silica gel chromatography challenging.
-
Deactivation of Silica: The acidic nature of standard silica gel can cause product degradation or irreversible binding. Deactivate the silica gel by preparing a slurry with your chosen eluent and adding 1-2% triethylamine or ammonia solution.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography. Alternatively, reversed-phase chromatography (C18) can be an effective, albeit more expensive, option.
-
Non-Chromatographic Purification:
-
Distillation: If the product is thermally stable, vacuum distillation can be a highly effective method for purification on a larger scale.
-
Crystallization: Attempt to crystallize the product from a suitable solvent system (e.g., hexanes/ethyl acetate, or toluene). This can be a very effective way to obtain high-purity material.
-
Experimental Protocols & Data
Protocol: Synthesis via Grignard Reaction
This protocol is a representative procedure based on common organometallic reactions with trifluoroacetate esters.[5][11][12]
Step 1: Preparation of 2-Pyrazinylmagnesium Bromide
-
Assemble a three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Flame-dry all glassware and cool under a stream of dry nitrogen.
-
To the flask, add magnesium turnings (1.2 eq). Add a single crystal of iodine to activate the magnesium.
-
Add anhydrous THF via syringe.
-
In the dropping funnel, prepare a solution of 2-bromopyrazine (1.0 eq) in anhydrous THF.
-
Add a small portion of the 2-bromopyrazine solution to the magnesium suspension. Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and gentle refluxing indicates initiation.
-
Once initiated, add the remaining 2-bromopyrazine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting dark brown solution at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Ethyl Trifluoroacetate
-
In a separate flame-dried, three-neck flask under nitrogen, prepare a solution of ethyl trifluoroacetate (1.5 eq) in anhydrous THF.
-
Cool this solution to -78°C using a dry ice/acetone bath.
-
Transfer the prepared Grignard reagent from Step 1 into the dropping funnel via cannula.
-
Add the Grignard reagent dropwise to the cold solution of ethyl trifluoroacetate over 1 hour, maintaining the internal temperature below -70°C.
-
After the addition is complete, allow the reaction mixture to stir at -78°C for an additional 2 hours.
Step 3: Workup and Isolation
-
Quench the reaction at -78°C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
Step 4: Purification
-
Purify the crude oil via vacuum distillation or column chromatography on deactivated silica gel (e.g., using a hexane:ethyl acetate gradient with 1% triethylamine).
Table 1: Troubleshooting Reaction Parameters
| Parameter | Standard Condition | Troubled Observation | Recommended Adjustment | Rationale |
| Temperature | -78°C for addition | Low yield, tertiary alcohol byproduct | Maintain temperature strictly below -70°C | Minimizes reaction of the Grignard reagent with the ketone product, which is more reactive at higher temperatures. |
| Stoichiometry | 1.5 eq. Ester | Significant unreacted starting material | Use a larger excess of the ester (2.0 eq) | Drives the reaction to completion and ensures the Grignard reagent is consumed before it can react with the product. |
| Solvent Purity | Anhydrous THF | Reaction fails to initiate | Use freshly distilled THF from Na/benzophenone | Grignard reagents are strong bases and are quenched by trace amounts of water.[4] |
| Workup | Quench with NH₄Cl | Product forms a stable hydrate | Quench with anhydrous acid (e.g., TFAA) then wash | Avoids the introduction of water which can lead to the formation of a hard-to-break hydrate.[10] |
Visualized Workflows
Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing and solving common synthesis issues.
Caption: A decision tree for troubleshooting the synthesis.
General Reaction Mechanism: Grignard Addition to Ester
This diagram illustrates the two-step addition process that can lead to the tertiary alcohol byproduct if not controlled.
Caption: Mechanism of Grignard reaction with an ester.
References
- 1. 1147103-48-7|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound [myskinrecipes.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 7. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. leah4sci.com [leah4sci.com]
Purification of crude 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone by column chromatography.
Welcome to the technical support guide for the chromatographic purification of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges associated with isolating this valuable fluorinated heterocyclic ketone. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification process effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the column chromatography of this compound. The advice provided is rooted in the fundamental principles of chromatography and the specific chemical properties of pyrazines and trifluoromethyl ketones.
Q1: What is the recommended starting point for stationary and mobile phase selection for this compound?
A1: For this compound, a normal-phase chromatography setup is the most conventional and effective starting point.
-
Stationary Phase: Standard flash silica gel (e.g., 230-400 mesh, 60 Å porosity) is the primary recommendation. The pyrazine nitrogen atoms and the ketone's carbonyl group provide sufficient polarity for interaction with silica.
-
Mobile Phase (Eluent): A binary mixture of a non-polar solvent and a moderately polar solvent is ideal. Start your Thin Layer Chromatography (TLC) analysis with a Hexane/Ethyl Acetate system. This combination is highly effective for a wide range of pyrazine derivatives.[1][2][3] Alternative systems to explore if resolution is poor include Hexane/Dichloromethane or Hexane/Diethyl Ether.[4]
Expert Tip: Aim for an Rf value of 0.25-0.35 on your TLC plate for the target compound. This range typically translates well to preparative column chromatography, providing a good balance between resolution and elution time.
Q2: My compound is not separating from a key impurity. How can I improve the resolution?
A2: Poor resolution is a common challenge, especially with structurally similar impurities. Here is a systematic approach to improving separation:
-
Optimize the Solvent Gradient: If you are running an isocratic (single solvent mixture) elution, switch to a gradient. Start with a low polarity mobile phase and gradually increase the percentage of the polar solvent. A shallow gradient is often crucial for separating closely eluting compounds as it maximizes the differential migration of analytes on the column.[5]
-
Change Solvent Selectivity: If optimizing the gradient is insufficient, change the solvent system. The "selectivity" of the system can be altered by swapping the polar component. For instance, if Hexane/Ethyl Acetate fails, try a system with a different hydrogen bonding character, like Hexane/Dichloromethane/Methanol.
-
Increase Stationary Phase Surface Area: For particularly challenging separations of pyrazine isomers or related compounds, standard silica may not suffice. Using a stationary phase with a higher surface area (e.g., >700 m²/g) can significantly enhance compound retention and improve separation by providing more interaction sites.[6]
-
Reduce Column Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, for a moderately difficult separation (ΔRf > 0.2), aim to load no more than 1-5% of the silica gel mass. For difficult separations (ΔRf < 0.1), this should be reduced to <0.5%.
Q3: I'm observing significant peak tailing for my product. What are the causes and solutions?
A3: Peak tailing with nitrogen-containing heterocycles like pyrazine is often caused by strong, non-ideal interactions with acidic silanol groups (Si-OH) on the surface of the silica gel. This can be mitigated in several ways:
-
Cause: The basic lone pair of electrons on the pyrazine nitrogens can interact strongly with acidic sites on the silica, leading to slow desorption kinetics and a "tailing" effect on the elution profile.
-
Solution 1 (Mobile Phase Modifier): Add a small amount of a competitive base to your mobile phase. A common choice is triethylamine (TEA), typically at a concentration of 0.1-1%. The TEA will preferentially bind to the acidic sites on the silica, masking them from your compound and resulting in more symmetrical peaks.
-
Solution 2 (Stationary Phase Choice): If tailing is severe and persists, consider using a deactivated or "base-washed" silica gel. Alternatively, for very acid-sensitive compounds, alumina (neutral or basic) can be a suitable substitute for silica gel.[7]
Q4: The crude ¹⁹F NMR spectrum shows my product and its hydrate, but the hydrate disappears after the column. Is this expected?
A4: Yes, this is an expected and frequently observed phenomenon for trifluoromethyl ketones.
-
Mechanism: Trifluoromethyl ketones are highly electrophilic at the carbonyl carbon due to the strong electron-withdrawing effect of the -CF₃ group. In the presence of water (e.g., during aqueous workup), they can readily form stable gem-diol hydrates.
-
Effect of Chromatography: Silica gel is a highly effective drying agent. As the crude mixture is passed through the column, the hydrate is exposed to a large, anhydrous surface. The equilibrium between the hydrate and the ketone shifts, and the water is stripped away, causing the hydrate to revert to the desired ketone form.[8][9] Therefore, observing the disappearance of the hydrate post-chromatography is a sign of a successful purification that also removes water.
Q5: My yield is very low after purification. Where could my product have gone?
A5: Low recovery can be frustrating. Here are the most likely culprits:
-
Irreversible Adsorption/Decomposition: The compound may be unstable on silica gel.[7] Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see significant streaking or the appearance of new spots, your compound may be degrading. In this case, consider using a less acidic stationary phase like deactivated silica or alumina.
-
Eluted Too Quickly: The compound may be less polar than anticipated and eluted in the solvent front with non-polar impurities. Always check the first few fractions collected, even if they appear empty by TLC.[7]
-
Still on the Column: The compound might be more polar than expected and has not eluted yet. After your expected product has eluted, perform a "column flush" with a highly polar solvent (e.g., 100% Ethyl Acetate or 10% Methanol in DCM) to wash everything off the column. Concentrate this flush and analyze it to see if your missing product is there.
-
Improper Sample Loading: If the compound is not very soluble in the mobile phase, it can precipitate at the top of the column upon loading. This leads to very broad bands and poor recovery. Consider using the dry loading technique described in the protocols below.[7]
Experimental Protocols & Data
Table 1: Recommended TLC Solvent Systems for Method Development
| System ID | Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Application Notes |
| A | Hexane | Ethyl Acetate | 9:1 | Excellent starting point. Good for general screening of pyrazine polarity.[1][3] |
| B | Hexane | Diethyl Ether | 9:1 | Offers different selectivity due to the ether's hydrogen bond accepting properties.[4] |
| C | Hexane | Dichloromethane | 1:1 | Useful for less polar compounds; increase DCM proportion for higher polarity. |
| D | Hexane | Acetone | 8:2 | Acetone is a stronger eluent; useful if the compound shows low Rf in other systems.[4] |
Protocol 1: Standard Flash Column Chromatography
This protocol assumes a crude sample size of approximately 500 mg. Adjust silica and solvent volumes accordingly for different scales.
1. Column Preparation: a. Select a glass column of appropriate size (e.g., 2-3 cm diameter). b. Prepare a slurry of silica gel (approx. 25-50 g) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc). c. Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped. d. Add a thin layer of sand (0.5 cm) to the top of the silica bed to prevent disruption during sample loading.
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the eluting solvent. b. Carefully apply the solution to the top of the silica bed using a pipette. c. Open the stopcock and allow the sample to absorb onto the silica until the liquid level meets the top of the sand. d. Gently add a small amount of the initial mobile phase and repeat, "washing" the column walls to ensure all the sample is on the bed.
3. Elution and Fraction Collection: a. Fill the column with the mobile phase. b. Begin elution, collecting fractions in test tubes. c. If using a gradient, start with the low-polarity mixture and systematically increase the concentration of the polar solvent (e.g., increase by 2-5% every 50-100 mL of solvent). d. Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp (254 nm).
4. Product Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflow Guides
Diagram 1: Troubleshooting Workflow for Poor Separation
Caption: A decision tree for troubleshooting poor chromatographic separation.
Diagram 2: General Purification Workflow
Caption: Standard workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. jasco.hu [jasco.hu]
- 7. Chromatography [chem.rochester.edu]
- 8. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Conditions for Pyrazine Acylation
Welcome to the technical support center for pyrazine acylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the acylation of pyrazine rings. The electron-deficient nature of the pyrazine core presents unique challenges, and solvent selection is a critical, often underestimated, parameter that governs reaction success.
This document provides in-depth, field-proven insights in a direct question-and-answer format, explaining not just what to do, but why specific strategies are effective.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues. Each problem is followed by a diagnosis of probable causes related to the solvent system and a series of recommended solutions.
Q1: My pyrazine acylation reaction has a very low yield or is not proceeding at all. What are the likely solvent-related causes?
A1: Low or no conversion in a pyrazine acylation, which is often a Friedel-Crafts type reaction, is a frequent challenge.[1] The pyrazine ring is electron-deficient, making it less nucleophilic and thus less reactive than benzene towards electrophilic substitution.[2][3] The solvent plays a critical role in mediating the activity of the required Lewis acid catalyst (e.g., AlCl₃, TiCl₄).[4]
Probable Causes & Solutions:
-
Cause 1: Lewis Acid Sequestration by a Coordinating Solvent. Many common solvents, such as Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF), are Lewis basic. They possess lone pairs of electrons (on oxygen or nitrogen atoms) that can coordinate directly to the Lewis acid catalyst. This solvent-catalyst interaction effectively " deactivates" the catalyst by preventing it from activating the acylating agent (e.g., an acyl chloride or anhydride).[5]
-
Solution: Switch to a non-coordinating or weakly coordinating solvent. Halogenated solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Chlorobenzene are industry standards for Friedel-Crafts reactions precisely for this reason.[6][7] They are relatively inert and do not compete with the acylating agent for the Lewis acid.
-
-
Cause 2: Insufficient Polarity to Support Ionic Intermediates. The Friedel-Crafts acylation mechanism involves the formation of a charged acylium ion (R-C≡O⁺) and a charged intermediate (the sigma complex).[8] A solvent with extremely low polarity, such as hexane or toluene, may not be able to adequately stabilize these charged species, thus slowing down or stalling the reaction.
-
Solution: While highly coordinating polar solvents are problematic, a solvent with moderate polarity is often optimal. DCM and DCE strike a good balance, offering sufficient polarity to support the reaction intermediates without strongly coordinating to the catalyst.[9] Nitromethane is another effective, more polar, non-coordinating solvent, though its reactivity and safety profile require careful consideration.
-
-
Cause 3: Low Solubility of Starting Materials. If the pyrazine substrate or the Lewis acid catalyst has poor solubility in the chosen solvent at the reaction temperature, the reaction will be heterogeneous and slow.
-
Solution: Verify the solubility of all reactants in the chosen solvent. If solubility is an issue in an ideal non-coordinating solvent like DCM, consider a solvent mixture. For instance, adding a small amount of a more polar co-solvent might improve solubility, but this must be done cautiously to avoid deactivating the catalyst. A systematic solvent screening is highly recommended (see Protocol 2).
-
Q2: I am observing significant N-acylation instead of the desired C-acylation on the pyrazine ring. How can the solvent influence this selectivity?
A2: This is a classic selectivity problem when working with nitrogen-containing heterocycles. The lone pair on the pyrazine nitrogen is a nucleophilic site and can compete with the carbon atoms of the ring for the electrophilic acylating agent. This leads to the formation of a pyrazinium salt, an undesired N-acylated byproduct.[10]
Probable Causes & Solutions:
-
Cause 1: "Free" Lewis Acid Activating the Nitrogen Atom. In less polar or non-coordinating solvents, the Lewis acid strongly complexes with the acylating agent to form a highly reactive acylium ion. However, it can also coordinate to one of the pyrazine nitrogens, making the ring even more electron-deficient and resistant to C-acylation, while potentially favoring direct N-acylation.
-
Solution: The choice of solvent can modulate the "hardness" of the Lewis acid. In a slightly more coordinating solvent (though one that doesn't completely kill the reaction), the Lewis acid's activity can be tempered, sometimes favoring the desired C-acylation pathway. This is a delicate balance. A solvent like nitrobenzene or carbon disulfide (use with extreme caution) can sometimes provide a different reactivity profile compared to DCM.
-
-
Cause 2: Reaction Kinetics Favoring N-Acylation. N-acylation is often kinetically favored (a faster reaction), while C-acylation may be thermodynamically favored (leading to a more stable product). The solvent can influence which pathway dominates.
-
Solution: Changing the solvent can alter the energy barriers for both pathways. Experimenting with a range of solvents from non-polar (e.g., cyclohexane, chlorobenzene) to polar aprotic (e.g., nitromethane, DCE) can reveal a system where the rate of C-acylation becomes competitive with or exceeds N-acylation. Lowering the reaction temperature in a suitable solvent can also sometimes increase selectivity for the thermodynamically preferred product.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent for a new pyrazine acylation reaction?
A1: For any new Friedel-Crafts-type acylation on a pyrazine core, 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are the recommended starting points.[6]
-
Rationale: They represent the best compromise of properties:
-
Weakly Coordinating: They do not significantly sequester the Lewis acid catalyst.[5]
-
Moderate Polarity: They can support the charged intermediates of the reaction mechanism.[9][11]
-
Appropriate Boiling Point: DCM (b.p. ~40 °C) is suitable for low-temperature reactions, while DCE (b.p. ~83 °C) allows for heating if the reaction is sluggish.
-
Good Solubility: They dissolve a wide range of organic substrates and acylating agents.
-
Q2: What properties should I consider when screening for a better solvent?
A2: When moving beyond DCM or DCE, a systematic approach is crucial. The key solvent properties to consider are the dielectric constant (a measure of polarity) and its coordinating ability (often related to its Lewis basicity or "Donor Number").
Table 1: Properties of Common Solvents for Acylation Reactions
| Solvent | Dielectric Constant (ε) at 20°C[9][12] | Boiling Point (°C) | General Suitability for Pyrazine Acylation |
| Hexane | 1.88 | 69 | Poor: Too non-polar, poor solubility for catalysts. |
| Toluene | 2.38 | 111 | Poor to Moderate: Weakly coordinating, but low polarity. |
| Dichloromethane (DCM) | 8.93 | 40 | Excellent Starting Point: Good balance of properties.[6] |
| 1,2-Dichloroethane (DCE) | 10.36 | 83 | Excellent Starting Point: Allows for higher temperatures. |
| Chlorobenzene | 5.62 | 132 | Good: Non-coordinating, useful for high-temperature reactions. |
| Nitromethane | 35.87 | 101 | Good to Excellent: Polar, non-coordinating, but can be reactive. |
| Tetrahydrofuran (THF) | 7.58 | 66 | Poor: Strongly coordinating, deactivates Lewis acids.[13] |
| Acetonitrile (MeCN) | 37.5 | 82 | Poor: Strongly coordinating, deactivates Lewis acids.[5] |
| Dimethyl Sulfoxide (DMSO) | 46.68 | 189 | Very Poor: Strongly coordinating and can react with reagents. |
Q3: Can I use a solvent mixture?
A3: Yes, mixed solvent systems can be a powerful optimization tool. For example, if your substrate is insoluble in pure DCM, you could use a 9:1 mixture of DCM:Nitromethane. This slightly increases the overall polarity to aid solubility without drastically changing the reaction environment. Always add the "better" (less coordinating) solvent first and introduce the co-solvent judiciously.
Section 3: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for Lewis Acid-Catalyzed Acylation of a Pyrazine Derivative
Disclaimer: This is a general guideline. Stoichiometry, temperature, and reaction time must be optimized for each specific substrate. All operations should be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the pyrazine substrate (1.0 eq).
-
Solvent Addition: Add anhydrous, non-coordinating solvent (e.g., DCM or DCE, approx. 10-20 mL per gram of substrate). Stir until the substrate is fully dissolved.
-
Cooling: Cool the solution to the desired temperature (typically 0 °C) using an ice-water bath.
-
Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., AlCl₃, 1.1 - 2.5 eq) portion-wise. Caution: This can be exothermic. Maintain the internal temperature below 5-10 °C. Stir the resulting slurry or solution for 15-30 minutes.
-
Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise via syringe, ensuring the temperature remains controlled.
-
Reaction: Allow the reaction to stir at 0 °C or to warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool it back to 0 °C and quench it by slowly pouring it over crushed ice and water. Caution: Vigorous reaction.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM, 2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[14]
Protocol 2: Workflow for Systematic Solvent Screening
When optimizing a low-yield reaction, a parallel screening approach is most efficient.
-
Setup: Arrange a series of small, identical reaction vials, each with a stir bar.
-
Reactant Stock Solution: If possible, prepare a stock solution of the pyrazine substrate and the acylating agent in a volatile, inert solvent (like DCM). This ensures consistent dispensing. If not possible, add reactants as solids to each vial.
-
Solvent Dispensing: To each vial, add a different candidate solvent (e.g., Vial 1: DCE, Vial 2: Chlorobenzene, Vial 3: Nitromethane, Vial 4: 9:1 DCE/Nitromethane).
-
Reaction Initiation: Add the Lewis acid to each vial under inert conditions and at a controlled temperature.
-
Monitoring: Stir all reactions under identical conditions (temperature, time). After a set time (e.g., 4 hours), take a small, quenched aliquot from each vial for analysis.
-
Analysis: Use LC-MS or GC-MS to determine the percent conversion to product and the formation of major byproducts in each solvent system. This quantitative data will clearly indicate the optimal solvent.
Visualization: Troubleshooting Workflow for Low Reaction Yield
This diagram outlines the logical steps to diagnose and solve issues of low yield, with a primary focus on solvent optimization.
Caption: A decision-tree workflow for troubleshooting low yields in pyrazine acylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dielectric Constant [macro.lsu.edu]
- 10. differencebetween.com [differencebetween.com]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. depts.washington.edu [depts.washington.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of your synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery due to the presence of the trifluoromethyl ketone moiety, which can act as a potent enzyme inhibitor, and the pyrazine ring, a common scaffold in pharmaceuticals. The synthesis of this compound, however, can present several challenges that may lead to low yields and purification difficulties. This guide provides a comprehensive overview of a common synthetic route and practical solutions to overcome frequently encountered obstacles.
Proposed Synthetic Pathway: Trifluoroacetylation of 2-Lithiopyrazine
A prevalent method for the synthesis of this compound involves the trifluoroacetylation of a pyrazine precursor. One of the most effective approaches is the reaction of 2-lithiopyrazine with an electrophilic trifluoroacetylating agent, such as ethyl trifluoroacetate.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Pyrazine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Ethyl trifluoroacetate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Preparation of 2-Lithiopyrazine:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add pyrazine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting dark-colored solution at -78 °C for 1-2 hours.
-
-
Trifluoroacetylation:
-
In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate (1.2 eq) in anhydrous THF.
-
Slowly add the ethyl trifluoroacetate solution to the 2-lithiopyrazine solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as the final product.[1]
-
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions to improve your yield and product quality.
Q1: The yield of my product is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Incomplete Lithiation: The formation of 2-lithiopyrazine is a critical step.
-
Cause: Presence of moisture or protic impurities in the solvent or glassware. n-BuLi is highly reactive and will be quenched by water.
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum or in an oven before use. Use freshly distilled, anhydrous THF. The pyrazine starting material should also be anhydrous.
-
Cause: Inaccurate titration of n-BuLi. The actual concentration of commercially available n-BuLi can vary.
-
Solution: Titrate the n-BuLi solution before use to determine its exact molarity. This ensures the correct stoichiometry is used.
-
-
Side Reactions: The highly reactive nature of the organolithium intermediate can lead to unwanted side reactions.
-
Cause: Over-addition or localized high concentration of n-BuLi can lead to di-lithiation or other side reactions.
-
Solution: Add the n-BuLi solution slowly and dropwise to the pyrazine solution at -78 °C with efficient stirring to ensure rapid dispersion.
-
Cause: The lithiated pyrazine can be unstable at higher temperatures.
-
Solution: Maintain the reaction temperature strictly at -78 °C during the lithiation and the subsequent addition of the electrophile.
-
-
Inefficient Trifluoroacetylation: The reaction with ethyl trifluoroacetate may not be optimal.
-
Cause: The electrophilicity of the ester may be insufficient, or the reaction may be reversible.
-
Solution: Consider using a more reactive trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA). However, be aware that TFAA is highly reactive and may lead to over-acylation or other side products, requiring careful control of stoichiometry and reaction conditions.
-
| Parameter | Recommendation for Yield Improvement | Rationale |
| Solvent Purity | Use freshly distilled, anhydrous THF. | Prevents quenching of the highly reactive n-BuLi. |
| n-BuLi Titration | Accurately determine the molarity of the n-BuLi solution. | Ensures precise stoichiometry and avoids under- or over-addition. |
| Temperature Control | Maintain a constant temperature of -78 °C during lithiation and acylation. | Minimizes decomposition of the organolithium intermediate and reduces side reactions. |
| Reagent Addition | Add n-BuLi and ethyl trifluoroacetate slowly and dropwise. | Prevents localized high concentrations and potential side reactions. |
Q2: I am observing multiple spots on my TLC plate after the reaction, making purification difficult. What are these byproducts and how can I minimize them?
A2: The formation of multiple byproducts is a common challenge. Here are the likely culprits and strategies to mitigate them:
-
Unreacted Starting Material (Pyrazine):
-
Cause: Incomplete lithiation.
-
Solution: As discussed in Q1, ensure anhydrous conditions and accurate n-BuLi concentration. Consider a slightly longer stirring time for the lithiation step.
-
-
Di-substituted Pyrazine Derivatives:
-
Cause: Over-addition of n-BuLi leading to di-lithiation.
-
Solution: Use a slight excess of pyrazine relative to n-BuLi (e.g., 1.05 eq of pyrazine to 1.0 eq of n-BuLi). This can help to consume all the n-BuLi and prevent di-lithiation.
-
-
Products from Reaction with the Solvent:
-
Cause: At temperatures above -70 °C, n-BuLi can react with THF.
-
Solution: Maintain strict temperature control at -78 °C.
-
-
Aldol-type Condensation Products:
-
Cause: The enolate of the product ketone can react with another molecule of ethyl trifluoroacetate.
-
Solution: Add the ethyl trifluoroacetate solution slowly to the lithiated pyrazine to maintain a low concentration of the electrophile. Quench the reaction as soon as it is complete (monitor by TLC).
-
Q3: The purification of the final product by column chromatography is resulting in significant product loss. Are there alternative purification methods?
A3: Trifluoromethyl ketones can sometimes be challenging to purify due to their volatility and potential to form hydrates.[1]
-
Volatility:
-
Issue: The product may co-evaporate with the solvent during concentration.
-
Solution: Use a rotary evaporator with a cooled trap and avoid excessive heating. For small-scale purifications, consider removing the solvent under a gentle stream of nitrogen.
-
-
Hydrate Formation:
-
Issue: The ketone can form a stable hydrate in the presence of water, which may have different chromatographic behavior.[1]
-
Solution: Ensure the work-up and extraction steps are performed efficiently to minimize contact with water. Use a sufficient amount of drying agent. If hydrate formation is suspected, the hydrate may sometimes be reversed by azeotropic distillation with toluene.
-
-
Alternative Purification:
-
Kugelrohr Distillation: For thermally stable products, short-path distillation using a Kugelrohr apparatus can be an effective purification method, especially for removing non-volatile impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide high purity material.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different organolithium reagent instead of n-BuLi?
A: While other organolithium reagents like s-BuLi or t-BuLi can also deprotonate pyrazine, n-BuLi is generally preferred due to its lower basicity and reduced steric hindrance, which often leads to cleaner reactions. The use of more reactive organolithiums may increase the likelihood of side reactions.
Q: Is it possible to use a Grignard reagent for this synthesis?
A: The formation of a pyrazinyl Grignard reagent is possible, for instance, from 2-chloropyrazine and magnesium. However, Grignard reagents are generally less reactive than their organolithium counterparts and may require higher reaction temperatures, which could lead to decomposition of the pyrazine ring or other side reactions.
Q: What is the role of the aqueous NH₄Cl quench?
A: The saturated aqueous ammonium chloride solution serves as a mild proton source to quench any remaining organolithium species and to protonate the alkoxide intermediate formed after the addition of the electrophile. It is preferred over water to avoid a highly exothermic reaction with unreacted n-BuLi and to maintain a slightly acidic pH, which can help to prevent the formation of certain byproducts.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation. The ¹⁹F NMR will show a characteristic singlet for the CF₃ group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the carbonyl (C=O) stretching frequency of the ketone.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the product.
Workflow and Troubleshooting Logic
Caption: A visual guide to the synthesis workflow and troubleshooting decision points.
References
Avoiding decomposition during purification of trifluoromethyl ketones.
Technical Support Center: Purification of Trifluoromethyl Ketones
A Foreword from the Senior Application Scientist
Welcome, colleagues. The trifluoromethyl ketone (TFMK) moiety is a cornerstone in modern drug development, prized for its ability to act as a stable transition-state mimic for hydrolytic enzymes.[1] However, this very reactivity makes TFMKs notoriously sensitive during purification. The powerful electron-withdrawing effect of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, making it susceptible to degradation pathways that can compromise yield, purity, and ultimately, project timelines.
This guide is born from extensive field experience and a deep dive into the mechanistic underpinnings of TFMK instability. We will move beyond rote protocols to explain the why behind each recommendation. Our goal is to empower you with the knowledge to not only follow a procedure but to troubleshoot effectively when the unexpected occurs. Here, you will find a self-validating system of protocols and logic designed to ensure the integrity of your valuable compounds.
Frequently Asked Questions (FAQs)
Q1: Why does my trifluoromethyl ketone (TFMK) decompose on a standard silica gel column?
This is the most common issue researchers face. The decomposition is primarily due to two factors inherent to standard silica gel: its acidic nature and the presence of water.
-
Acidity: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[2][3] These acidic sites can catalyze the degradation of sensitive compounds.
-
Hydrate Formation: The high electrophilicity of the TFMK carbonyl carbon makes it exceptionally prone to attack by nucleophiles, including water. Water molecules adsorbed on the silica surface can react with the TFMK to form a gem-diol, known as a hydrate.[1][4][5] While this hydrate formation is often reversible, the hydrate is a distinct chemical species with different polarity. On a column, this can lead to severe peak tailing, the appearance of multiple spots on a TLC, or what appears to be irreversible decomposition. In some cases, the hydrate itself may be unstable to the acidic conditions and degrade further.[6]
One study noted the appearance of hydrate products in the crude NMR spectrum of a TFMK synthesis, which subsequently disappeared after purification via silica gel chromatography, indicating the dynamic and often problematic nature of this equilibrium during purification.[1][7]
Q2: I see a new, more polar spot on my TLC plate after letting the crude material sit or during workup. What is it?
This new, more polar spot is almost certainly the hydrate form of your trifluoromethyl ketone. The addition of a water molecule to the carbonyl creates a gem-diol (two hydroxyl groups), which is significantly more polar than the parent ketone. This increased polarity causes it to have a lower Rf value on the TLC plate. The equilibrium between the ketone and hydrate can be influenced by solvent, temperature, and pH.
Visualizing the Problem: Ketone-Hydrate Equilibrium
The central challenge in TFMK purification is managing the equilibrium between the desired ketone and its corresponding hydrate. This dynamic can wreak havoc on chromatographic separations.
Caption: The problematic equilibrium between a TFMK and its hydrate.
Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and solving common issues encountered during TFMK purification.
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Significant product loss or streaking during silica gel chromatography. | 1. Acid-catalyzed decomposition on the silica surface. 2. On-column formation of the polar hydrate, leading to poor elution. | 1. Neutralize the Silica Gel: Use silica gel that has been pre-treated with a base like triethylamine (TEA).[8][9] (See Protocol 1). 2. Use Neutral Stationary Phases: Consider using commercially available neutral silica gel or alternative media like Florisil or neutral alumina.[3] 3. Employ Anhydrous Conditions: Use dry solvents and thoroughly dry the silica gel before use to minimize water content. |
| Low recovery after aqueous workup. | The pH of the aqueous layer is either too acidic or too basic, causing hydrolysis or other decomposition pathways. | 1. Maintain Neutral pH: Use a buffered wash, such as a saturated sodium bicarbonate solution followed by a saturated ammonium chloride solution, or a phosphate buffer (pH ≈ 7) to ensure the aqueous layer remains neutral. 2. Minimize Contact Time: Perform extractions quickly and avoid letting the TFMK sit in biphasic mixtures for extended periods. |
| Product decomposition during solvent removal (rotary evaporation). | 1. Thermal Decomposition: TFMKs can be thermally sensitive. 2. Residual Acid/Base: Trace amounts of acid or base from the workup can concentrate and cause decomposition upon heating. | 1. Low-Temperature Evaporation: Remove solvent at the lowest feasible temperature and pressure. Do not exceed 30-35 °C for the water bath. 2. Ensure Neutrality: Before concentration, ensure the organic solution is neutral by performing a final water or brine wash. |
| Low yield after distillation. | Thermal Decomposition: The boiling point of the TFMK, even under vacuum, is high enough to induce degradation. | Use High-Vacuum/Short-Path Distillation: This technique, also known as molecular distillation, minimizes the temperature and residence time the compound is exposed to heat, significantly reducing the risk of thermal decomposition.[10][11][12] |
Validated Protocols for Stable TFMK Purification
Protocol 1: Purification by Neutralized Silica Gel Chromatography
This is the most reliable method for routine purification of acid-sensitive TFMKs. The goal is to passivate the acidic silanol groups on the silica surface.
Rationale: Triethylamine (TEA) is a volatile base that effectively neutralizes the acidic sites on silica gel without being so strongly basic that it causes other side reactions.[8][9] By incorporating a small amount into the mobile phase, a neutral environment is maintained throughout the separation process.
Step-by-Step Methodology:
-
Solvent System Selection: First, determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate) for your compound using standard TLC plates.
-
Prepare Eluent: To your chosen solvent system, add 1% triethylamine (v/v). For example, for 500 mL of eluent, add 5 mL of TEA.
-
Column Packing (Slurry Method):
-
In a beaker, create a slurry of silica gel with your TEA-containing eluent.
-
Pour this slurry into your column and allow it to pack, draining the excess solvent.[13]
-
-
Equilibration: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures the entire stationary phase is neutralized.[8]
-
Sample Loading:
-
Elution & Collection: Run the column using the TEA-containing eluent, collecting fractions as usual.
-
Post-Purification: After combining the pure fractions, the volatile triethylamine can typically be removed during solvent evaporation under reduced pressure.
Workflow for Purification of a Novel Trifluoromethyl Ketone
This diagram outlines the decision-making process when faced with purifying a new TFMK of unknown stability.
Caption: Decision workflow for TFMK purification.
References
- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 2. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. d-nb.info [d-nb.info]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. njhjchem.com [njhjchem.com]
- 11. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 12. Vacuum Hybrid Still â Low-Temp Distillation For Sensitive Compounds - News [twdistillery.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. chromtech.com [chromtech.com]
Side product formation in the synthesis of pyrazine derivatives.
Welcome to the Technical Support Center for the Synthesis of Pyrazine Derivatives. As a Senior Application Scientist, I have designed this guide to serve as a practical resource for researchers, scientists, and professionals in drug development. Our focus is on troubleshooting the common yet complex issue of side product formation. This center moves beyond simple protocols to explain the "why" behind experimental phenomena, empowering you to diagnose and solve challenges in your own work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the synthesis of pyrazine derivatives.
Category 1: Low Yields and Incomplete Reactions
Q1: My pyrazine synthesis is resulting in a very low yield. What are the common causes?
A1: Low yields are a frequent challenge, often stemming from several factors. Classical synthesis methods, while foundational, can be associated with harsh reaction conditions and poor yields[1]. Key areas to investigate include:
-
Incomplete Reaction: The initial condensation to form the dihydropyrazine intermediate or the final oxidation to the aromatic pyrazine may not be reaching completion. Solution: Consider extending the reaction time or cautiously increasing the temperature. Ensure efficient mixing to overcome mass transfer limitations[2].
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical. For instance, in certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance over other bases like NaOEt or tBuOK[1][3].
-
Purity of Starting Materials: Impurities in your 1,2-dicarbonyl compounds or 1,2-diamines can initiate unwanted side reactions. For example, aldol condensation products in solvents like denatured ethanol can significantly reduce the yield of your desired product[1].
-
Product Degradation: Pyrazine rings can be sensitive. Temperatures exceeding 450°C, particularly in gas-phase reactions over catalysts like copper-chromite, can cause ring breakdown[4]. Similarly, overly acidic or basic conditions during workup can degrade sensitive derivatives.
Q2: I'm observing a significant amount of unreacted starting material by TLC/GC-MS. How can I drive the reaction to completion?
A2: This points towards issues with reaction kinetics or equilibrium.
-
Mechanism Insight: The initial step is the formation of a dihydropyrazine intermediate, which is then oxidized. If the oxidation step is inefficient, the reaction may stall or revert.
-
Troubleshooting Steps:
-
Enhance Oxidation: For syntheses relying on air oxidation, ensure vigorous bubbling of air or oxygen through the reaction mixture. For chemical oxidation (e.g., using CuSO₄ or MnO₂), ensure the oxidant is active and used in the correct stoichiometric amount[5].
-
Temperature Optimization: In gas-phase dehydrogenations, temperatures below 300°C can be insufficient, leading to the formation of piperazine byproducts instead of the fully aromatic pyrazine[1]. A systematic temperature screen is advisable.
-
Catalyst Activity: If using a catalyst (e.g., manganese pincer complexes, copper chromite), verify its activity. A high catalyst loading is not always better and can sometimes limit scalability or introduce side reactions[1][3].
-
Category 2: Unexpected Side Products and Impurities
Q3: My final product is contaminated with a non-aromatic impurity. ¹H NMR shows aliphatic signals around 2.8-3.0 ppm. What is it?
A3: The likely culprit is piperazine , the fully saturated analog of pyrazine.
-
Causality: Piperazine formation is a classic side product in syntheses that proceed through a dihydropyrazine intermediate followed by dehydrogenation/oxidation. It arises from the incomplete oxidation of this intermediate. In some cases, such as the reaction of ethylenediamine over a copper chromite catalyst, piperazine is a key intermediate that is subsequently dehydrogenated to pyrazine[6].
-
Formation Mechanism:
-
Two molecules of a 1,2-diamine (like ethylenediamine) can undergo intermolecular deamination and cyclization to form piperazine[6].
-
Alternatively, the dihydropyrazine intermediate formed from the condensation of a 1,2-diamine and a 1,2-dicarbonyl can be over-reduced or fail to oxidize.
-
-
Mitigation Strategy:
-
Increase Oxidation Potential: Ensure a sufficient supply of the oxidizing agent or extend the time for air oxidation.
-
Optimize Temperature: For catalytic dehydrogenations, operate within the optimal temperature window (e.g., 340–440 °C for copper chromite) to favor aromatization over piperazine accumulation[6].
-
Q4: My reaction mixture has turned dark brown or black, and I'm seeing a complex mixture of byproducts. What's happening?
A4: A dark coloration often indicates polymerization or degradation reactions [1].
-
Causality: This is typically caused by excessive heat or the presence of highly reactive intermediates.
-
Excessive Heat: Overheating can cause the pyrazine ring itself to decompose[4].
-
Air Sensitivity: Dihydropyrazine intermediates can be sensitive to air, leading to complex oxidative side reactions and discoloration if not controlled[1].
-
Aldol Condensation: If your starting materials or solvents have α-hydrogens (e.g., acetone, acetaldehyde impurities), base-catalyzed aldol condensations can occur, leading to highly colored, polymeric byproducts[1].
-
-
Mitigation Strategy:
-
Lower the Reaction Temperature: Determine the minimum temperature required for the reaction to proceed at an acceptable rate.
-
Use an Inert Atmosphere: If intermediates are known to be air-sensitive, conduct the reaction under a nitrogen or argon atmosphere[1].
-
Purify Solvents and Reagents: Ensure your starting materials and solvents are free from aldehyde or ketone impurities that could initiate side reactions.
-
Q5: I'm attempting to synthesize an unsymmetrically substituted pyrazine and I'm getting a mixture of regioisomers. How can I improve selectivity?
A5: Achieving high regioselectivity is a well-known challenge in pyrazine synthesis when using traditional condensation methods with two different α-dicarbonyl or α-amino ketone precursors[1].
-
Causality: When two different self-condensing precursors (e.g., in the Gutknecht synthesis) or two different sets of diamine/dicarbonyl partners are used, statistical mixtures are common. For example, condensing a mixture of R¹-CO-CO-R¹ and R²-CO-CO-R² with a diamine will lead to pyrazines with R¹,R¹ substitution, R²,R² substitution, and the desired R¹,R² substitution.
-
Mitigation Strategy:
-
Stepwise Synthesis: A more controlled approach is required. For example, first synthesize an α-amino ketone and then condense it with a different α-dicarbonyl compound.
-
Modern Catalytic Methods: Explore newer methods that offer better regiocontrol. For example, certain catalytic C-H functionalization or cross-coupling reactions on a pre-formed pyrazine ring can provide specific isomers that are difficult to access via classical condensation[7].
-
Category 3: Purification and Analysis Challenges
Q6: I'm struggling to separate my desired pyrazine derivative from a polar, nitrogen-containing impurity. How can I purify my product?
A6: This is a common issue, particularly when imidazole derivatives are formed as side products. This is prevalent in reactions involving sugars, ammonia, and amino acids[1].
-
Causality: Imidazoles can form from the rearrangement and condensation of dicarbonyl fragments with ammonia. They are often more polar than the corresponding pyrazines.
-
Purification Protocols:
-
Column Chromatography: This is a highly effective method. Silica gel is the standard stationary phase. A gradient elution from a non-polar solvent (like hexanes or heptane) to a more polar solvent (like ethyl acetate or dichloromethane) will typically elute the less polar pyrazine first, retaining the more polar imidazole on the column[8].
-
Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical. Using a non-polar solvent like hexane can selectively extract pyrazines, leaving more polar imidazoles in the aqueous phase. In contrast, more polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract both, requiring further purification[1].
-
Distillation: For volatile pyrazines, distillation can be an effective method to separate them from non-volatile imidazole byproducts[1].
-
Q7: My HPLC analysis shows poor peak shape (tailing) for my basic pyrazine compound. How can I improve the chromatography?
A7: Peak tailing for basic compounds like pyrazines is often caused by secondary interactions with the stationary phase[8].
-
Causality: The basic nitrogen atoms on the pyrazine ring can interact with acidic residual silanol groups on the surface of standard silica-based C18 or C8 columns. This leads to non-ideal chromatographic behavior.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add a buffer or acid modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase. This protonates the silanol groups, minimizing their interaction with the basic analyte[9][10].
-
Use a Different Column: Consider using a column specifically designed for basic compounds, such as one with end-capping technology or a different stationary phase (e.g., SHARC 1)[9].
-
Mobile Phase Optimization: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer to find the optimal resolution and peak shape[8][11].
-
Q8: The mass spectra of my product isomers are nearly identical. How can I reliably distinguish them?
A8: This is a significant challenge for positional isomers of alkylpyrazines, as their EI-MS fragmentation patterns can be very similar[8].
-
Authoritative Method: The most reliable method is Gas Chromatography-Mass Spectrometry (GC-MS) combined with Retention Indices (RI) . Positional isomers often have different retention times on a given GC column. By comparing the experimental retention index with values from authentic standards or established databases, you can confidently identify the isomers[8].
-
Co-injection: If authentic standards are available, co-injecting your sample with a known standard is a powerful confirmation tool. If the peak remains symmetrical and sharp, it confirms the identity[8].
-
NMR Spectroscopy: While ¹H NMR can sometimes be ambiguous, high-field ¹³C NMR or 2D-NMR techniques (like HMBC and HSQC) can often provide the necessary structural information to differentiate isomers based on subtle differences in chemical shifts and correlations[12].
Data Presentation & Key Parameters
Table 1: Effect of Solvent on Pyrazinamide Synthesis Yield
This table summarizes the effect of different organic solvents on the enzymatic synthesis of N-benzylpyrazine-2-carboxamide, demonstrating the critical role of the reaction medium.
| Solvent | Log P Value | Yield (%) | Notes |
| tert-Amyl alcohol | 1.3 | 91.6 | Greener solvent, optimal performance. |
| Isobutanol | 0.6 | 82.3 | By-products observed. |
| Ethanol | -0.3 | 75.6 | By-products observed. |
| Isopropanol | 0.2 | 71.2 | By-products observed. |
| Acetonitrile | -0.3 | 45.3 | Lower yield. |
| Dichloromethane | 1.3 | 31.5 | Lower yield. |
| Methanol | -0.8 | 25.4 | Lower yield. |
| DMSO | -1.3 | 21.6 | Lower yield. |
| THF | 0.5 | 15.7 | Lower yield. |
| 2-MeTHF | 1.1 | 11.2 | Lower yield. |
| Data adapted from a study on the enzymatic synthesis of pyrazinamide derivatives. The reaction involved pyrazine-2-carboxylate and benzylamine catalyzed by Lipozyme® TL IM at 45 °C.[13] |
Experimental Protocols
Protocol 1: Gutknecht Synthesis of a Substituted Pyrazine
The Gutknecht synthesis is a classical and effective method involving the self-condensation of α-amino ketones, which are typically generated in situ.[1][5][14][15][16]
Step 1: Synthesis of the α-Oximino Ketone
-
Dissolve the starting ketone (e.g., ethyl acetoacetate, 1.0 eq) in a suitable solvent like ethanol.
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water, followed by the dropwise addition of acetic acid.
-
Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting ketone.
-
Perform a work-up by extracting the product into an organic solvent.
Step 2: Reduction and In-situ Dimerization/Oxidation
-
Dissolve the crude α-oximino ketone in acetic acid.
-
Add a reducing agent, such as zinc dust, in portions while controlling the temperature. This reduces the oxime to the α-amino ketone.
-
The α-amino ketone will spontaneously dimerize to form a dihydropyrazine intermediate.
-
The dihydropyrazine is then oxidized to the aromatic pyrazine. This can often be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent like copper(II) sulfate[5].
-
Neutralize the reaction mixture, extract the crude product, and purify by column chromatography or recrystallization.
Protocol 2: Validated RP-HPLC Method for Pyrazine Analysis
This protocol provides a robust method for the quantitative analysis of pyrazine derivatives, adapted from a validated method for pyrazinamide[8].
-
Instrumentation and Materials:
-
HPLC system equipped with a UV detector.
-
Reversed-phase C8 column (e.g., 4.6 x 250mm, 3.5 µm).
-
Mobile Phase: Prepare a mixture of Phosphate buffer (pH 4.4) and Methanol in an 80:20 (v/v) ratio. Filter and degas the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 269 nm (adjust based on the chromophore of your specific derivative).
-
Column Temperature: Ambient or controlled at 25 °C.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare standard solutions of your pyrazine derivative at known concentrations in the mobile phase.
-
Prepare your sample solution, ensuring it is fully dissolved and filtered through a 0.45 µm syringe filter.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify the pyrazine peak based on its retention time relative to the standard. For pyrazinamide under these conditions, the retention time is approximately 3.62 minutes[8].
-
Visualizations
Diagram 1: Generalized Pyrazine Synthesis and Side Product Pathways
Caption: Key reaction crossroads in pyrazine synthesis.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: A logical decision tree for diagnosing low yield issues.
Diagram 3: Purification via Silica Gel Column Chromatography
Caption: Separation principle for pyrazine purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 10. Pyrazine | SIELC Technologies [sielc.com]
- 11. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 12. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ir.nbu.ac.in [ir.nbu.ac.in]
- 15. Pyrazine - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Grignard Reactions with 2-Cyanopyrazine
Welcome to the technical support center for navigating the nuances of Grignard reactions with 2-cyanopyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful C-C bond-forming reaction. Here, we move beyond basic protocols to address the specific challenges and decision-making processes involved in catalyst selection and reaction troubleshooting, ensuring your synthesis is both efficient and reproducible.
Section 1: Catalyst Selection Fundamentals
Q1: Why is a catalyst often necessary for the Grignard reaction with 2-cyanopyrazine?
While Grignard reagents can react directly with nitriles, the reaction with aromatic and heteroaromatic nitriles like 2-cyanopyrazine can be sluggish.[1][2] The nitrile group is less electrophilic than carbonyls found in aldehydes or ketones. This lower reactivity often necessitates harsh conditions, such as prolonged heating at reflux, which can lead to the formation of byproducts and decomposition of sensitive substrates.[1]
Catalysts are employed to increase the reaction rate under milder conditions, thereby improving yields and minimizing side reactions.[2][3] They achieve this by activating either the Grignard reagent or the nitrile substrate, facilitating the key nucleophilic addition step.
Q2: What are the primary catalyst classes for this reaction, and how do they compare?
For the addition of Grignard reagents to 2-cyanopyrazine, two main classes of catalysts have proven effective: Copper(I) salts and Zinc(II) salts.
| Catalyst Class | Examples | Typical Conditions | Advantages | Disadvantages |
| Copper(I) Salts | CuCl, CuBr | Elevated temperature (e.g., 45-50°C in THF) | Effective for sterically demanding Grignards[4]; Commercially available and relatively inexpensive; Demonstrated increase in yield for 2-acetylpyrazine synthesis.[3] | May still require heating[3]; Potential for side reactions at higher temperatures. |
| Zinc(II) Salts | ZnCl₂ | Mild conditions (e.g., 25°C in THF) | Enables reaction at room temperature[1][2]; High yields achievable[2]; Forms highly reactive zinc(ii)ate species in situ.[1] | Requires strictly anhydrous ZnCl₂; Catalyst loading needs optimization. |
Section 2: Frequently Asked Questions (FAQs) in Catalyst Selection & Optimization
Q3: I am reacting a simple alkyl Grignard (e.g., MeMgCl) with 2-cyanopyrazine. Which catalyst should I start with?
For a straightforward synthesis of 2-acetylpyrazine, starting with a Copper(I) catalyst like cuprous chloride (CuCl) is a robust choice.[3] A patent for this specific conversion highlights the use of monovalent copper salts to increase the reaction yield to 69% and accelerate the reaction rate.[3] The procedure involves adding the catalyst to the 2-cyanopyrazine solution before the Grignard reagent is introduced at a moderately elevated temperature.[3]
Q4: My substrate is sensitive to heat. What is my best option?
If your molecule contains thermally labile functional groups, a Zinc(II)-catalyzed approach is highly recommended . Recent studies have shown that a catalytic amount of ZnCl₂ can effectively promote the Grignard addition to aromatic nitriles at room temperature (25°C).[1][2] This avoids the need for reflux conditions that are often required in uncatalyzed or even some copper-catalyzed systems.[1][2]
Q5: How does the ZnCl₂ catalyst work?
The ZnCl₂ catalyst does not act alone. It reacts with the Grignard reagent (RMgX) in situ to generate more reactive and nucleophilic zinc(ii)ate species (e.g., RZnCl·MgXCl or R₂Zn·(MgX₂)₂).[1] These organozinc intermediates are more effective at adding to the nitrile, thus lowering the activation energy of the reaction and allowing it to proceed under milder conditions.[1][2]
To illustrate the proposed mechanism, consider the following diagram:
Caption: Proposed mechanism for ZnCl₂-catalyzed Grignard addition.
Q6: Does the choice of halide in the Grignard reagent (Cl, Br, I) matter for catalyzed reactions?
Yes, it can. While many protocols are robust, the halide can influence the Schlenk equilibrium and the reactivity of the resulting organometallic species. For instance, in a study on Grignard-catalyzed hydroboration of nitriles, MeMgCl provided significantly higher conversion than MeMgBr or MeMgI, suggesting the chloride variant was optimal for that specific catalytic system.[5] When optimizing your reaction, it is worthwhile to screen Grignard reagents with different halides if you are not achieving the desired outcome.
Section 3: Troubleshooting Guide
Q7: My Grignard reaction is not starting or is giving very low yields. What should I check first?
Low yield is the most common issue in Grignard chemistry. Before blaming the catalyst, it is crucial to verify the fundamentals of the reaction setup.[6][7]
Caption: Decision workflow for troubleshooting low Grignard reaction yields.
Expert Insights:
-
Anhydrous Conditions are Non-Negotiable: Grignard reagents are potent bases and will be instantly quenched by water or other protic sources.[8] All glassware must be rigorously dried, and anhydrous solvents are essential.[9][10]
-
Magnesium Activation: A passive layer of magnesium oxide on the surface of the metal can inhibit the reaction.[9][10] Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane is a common and effective practice.[10] Mechanical activation by grinding the turnings can also expose a fresh reactive surface.[11]
Q8: I am using a catalyst, but the reaction is still slow and incomplete. What can I do?
If the fundamentals are sound, focus on the catalytic parameters:
-
Increase Catalyst Loading: For ZnCl₂-catalyzed reactions, you can screen catalyst loading from 5 mol% up to 20 mol%.[2] While catalytic, a higher loading may be necessary to achieve a practical reaction rate.
-
Check Catalyst Quality: Anhydrous ZnCl₂ is hygroscopic. Ensure it has been stored properly and is free of water.
-
Increase Temperature: If using a Cu(I) catalyst, ensure the temperature is optimal. The patented synthesis of 2-acetylpyrazine was conducted at 43-50°C.[3] A slight increase in temperature may be required to drive the reaction to completion.
-
Extend Reaction Time: Some catalyzed Grignard additions to nitriles can still require several hours to reach completion.[2][3] Monitor the reaction by TLC or GC/LC-MS to track the consumption of the starting material.
Q9: I'm observing the formation of an amine byproduct instead of my target ketone. Why is this happening?
The primary reaction of a Grignard reagent with a nitrile yields an imine intermediate after protonation.[12][13] If a reducing agent is present during the workup or as part of a subsequent step before hydrolysis is complete, this imine can be reduced to an amine. For example, if sodium borohydride (NaBH₄) were added to the reaction mixture after the Grignard addition, the intermediate imine would be reduced to the corresponding amine.[2] Ensure your workup is a simple acidic aqueous quench (e.g., with aq. HCl or NH₄Cl) to hydrolyze the imine directly to the ketone.[4][12]
Section 4: Experimental Protocols
Protocol: Copper(I)-Catalyzed Synthesis of 2-Acetylpyrazine
This protocol is adapted from methodologies described in the literature for the catalyzed addition of methylmagnesium chloride to 2-cyanopyrazine.[3]
Materials:
-
2-Cyanopyrazine
-
Methylmagnesium chloride (solution in THF)
-
Cuprous chloride (CuCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl)
-
Toluene or other suitable extraction solvent
-
Magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging Reactants: To the flask, add 2-cyanopyrazine (1.0 eq) and anhydrous THF. Stir until all the solid has dissolved.
-
Catalyst Addition: Add cuprous chloride (e.g., 5-10 mol%).
-
Heating: Heat the reaction mixture to 45-50°C.
-
Grignard Addition: Slowly add the methylmagnesium chloride solution (e.g., 1.1 eq) dropwise via a syringe pump, maintaining the internal temperature below 55°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 50°C for 12-14 hours, or until reaction monitoring (TLC/GC) shows complete consumption of the 2-cyanopyrazine.
-
Quenching & Hydrolysis: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add 1 M aqueous HCl to quench the reaction and hydrolyze the intermediate imine. Stir vigorously for 30-60 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acetylpyrazine.
-
Purification: The crude product can be further purified by recrystallization or column chromatography as needed.
References
- 1. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01659A [pubs.rsc.org]
- 3. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Liquid-liquid extraction protocols for pyrazine compounds.
As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on liquid-liquid extraction (LLE) protocols for pyrazine compounds. This resource is intended for researchers, scientists, and drug development professionals, offering practical, field-proven insights to help you navigate the complexities of pyrazine extraction and analysis.
Frequently Asked Questions (FAQs)
This section addresses common questions about the principles and practices of pyrazine LLE.
Q1: Why is pH adjustment of the aqueous sample so critical for pyrazine extraction?
A1: The pH of your sample is arguably the most critical parameter influencing the extraction efficiency of pyrazines. Pyrazines are weakly basic compounds due to the nitrogen atoms in their aromatic ring.[1][2] The pKa of the parent pyrazine molecule is approximately 0.65.[1][2] This means that in highly acidic solutions (pH < 2), a significant portion of the pyrazine molecules will be protonated, forming positively charged ions.[3]
This protonation has a profound effect on the partitioning behavior of the pyrazines. The charged, protonated form is highly soluble in the aqueous phase and will not partition efficiently into a non-polar or moderately polar organic solvent. To ensure maximum recovery, the pH of the aqueous sample should be adjusted to be at least 2 pH units above the pKa of the pyrazine of interest. By shifting the pH to the basic range (e.g., pH 8-11), the pyrazines will be in their neutral, un-ionized form, which is significantly more soluble in the organic extraction solvent.[4]
Q2: What are the best starting solvents for pyrazine LLE, and what is the rationale for their selection?
A2: The choice of solvent is a balance between maximizing the recovery of your target pyrazines and minimizing the co-extraction of interfering compounds. For pyrazines, which are of moderate polarity, several solvents are commonly used.
A study on the isolation of pyrazines from reaction mixtures found that hexane, methyl-t-butyl ether (MTBE), and ethyl acetate are all effective.[5][6][7][8] The choice among these depends on the specific pyrazines and the sample matrix.
-
Dichloromethane (DCM): Often a good starting point due to its ability to dissolve a wide range of organic compounds. However, it is denser than water, which can be a practical consideration in the lab.
-
Hexane: A non-polar solvent that can be highly selective for less polar, alkyl-substituted pyrazines. It has the advantage of minimizing the extraction of more polar impurities, such as imidazole derivatives, which can be common byproducts in pyrazine synthesis.[5][8][9]
-
Ethyl Acetate & MTBE: These are more polar than hexane and can be more effective for extracting pyrazines with more polar functional groups. However, they may also co-extract more interfering compounds from complex matrices.[5][7][9]
The principle of "like dissolves like" is a good starting point, but empirical testing is always recommended for a new sample matrix or set of pyrazine analogs.
Q3: Is a single extraction sufficient for quantitative recovery of pyrazines?
A3: No, a single extraction is almost never sufficient for the quantitative recovery of pyrazines.[3] Due to the partitioning equilibrium between the aqueous and organic phases, a portion of the analyte will always remain in the aqueous layer after a single extraction. To achieve high recovery, it is standard practice to perform multiple extractions (typically 2-3) of the aqueous layer with fresh portions of the organic solvent.[5][8][9][10] The organic extracts are then combined, dried, and concentrated. This approach is far more effective at recovering the analyte than performing a single extraction with the same total volume of solvent.
Q4: What is the "salting-out" effect, and how can it improve my pyrazine extraction?
A4: The "salting-out" effect is a technique used to increase the efficiency of LLE by adding a high concentration of an inorganic salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase before extraction.[10][11][12][13]
The addition of salt increases the ionic strength of the aqueous solution.[13][14] The salt ions have a strong affinity for water molecules, effectively reducing the amount of "free" water available to dissolve the pyrazine molecules.[12] This decreases the solubility of the organic pyrazine compounds in the aqueous phase and drives them to partition more favorably into the organic solvent, thereby increasing the extraction efficiency.[12][13] This technique is particularly useful for improving the recovery of more polar pyrazines that have some appreciable water solubility.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your LLE experiments.
Issue 1: Low Recovery of Pyrazine Analyte
Low or inconsistent recovery is one of the most common issues in LLE. A systematic approach is needed to diagnose the problem.
Decision Workflow for Troubleshooting Low Recovery
Caption: A decision tree for troubleshooting low pyrazine recovery.
Quantitative Parameters for Solvent Selection
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Key Characteristics & Use Cases |
| Hexane | 0.1 | 0.655 | 69 | Non-polar. Good for alkylpyrazines. Selective against polar impurities like imidazoles.[5][9] |
| Dichloromethane (DCM) | 3.1 | 1.33 | 40 | A versatile solvent for a broad range of pyrazines. Denser than water. |
| Methyl-t-butyl ether (MTBE) | 2.5 | 0.74 | 55 | Good general-purpose solvent for pyrazines. Can co-extract some polar impurities.[5][7] |
| Ethyl Acetate | 4.4 | 0.902 | 77 | More polar. Effective for pyrazines with polar functional groups. May extract more interferences.[5][7] |
Issue 2: Persistent Emulsion Formation at the Solvent Interface
Emulsions are a common problem, especially with complex samples like food matrices or biological fluids, which may contain natural surfactants (e.g., fats, proteins, phospholipids).[11] An emulsion is a stable dispersion of one liquid in the other, preventing a clean separation of the aqueous and organic layers.[15]
Strategies to Break Emulsions
-
Mechanical & Physical Methods:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the emulsion will break on its own.[16]
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking. This can help the droplets coalesce without introducing more energy to stabilize the emulsion.[11]
-
Filtration: Pass the entire mixture through a bed of glass wool or a filter aid in a Hirsch funnel. This can physically disrupt the emulsion.
-
-
Chemical Methods:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine).[11] This increases the ionic strength of the aqueous layer, which can destabilize the emulsion and facilitate phase separation.
-
Change of pH: A significant change in the pH of the aqueous layer can alter the charge of the emulsifying agents, potentially breaking the emulsion.[16][17]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent (e.g., methanol if you are using DCM) can change the overall polarity of the organic phase and help break the emulsion.[11]
-
Issue 3: Sample Contamination or Co-extraction of Impurities
The final extract should be as clean as possible to avoid interference in the subsequent analysis, which is often performed by Gas Chromatography-Mass Spectrometry (GC-MS).[18][19][20]
-
Problem: Co-extraction of imidazole byproducts from a synthesis reaction.
-
Cause: Imidazoles are polar, nitrogen-containing heterocyclic compounds that can be formed alongside pyrazines. Solvents like ethyl acetate or MTBE may have sufficient polarity to co-extract them.[5][7][9]
-
Solution: Switch to a less polar extraction solvent like hexane, which is much more selective for pyrazines over imidazoles.[5][8][9] Alternatively, a post-extraction cleanup step using column chromatography on silica gel can be employed to separate the pyrazines from the more polar imidazole impurities.[9][21]
-
-
Problem: Interference from matrix components in the final GC-MS analysis.
-
Cause: Complex matrices (e.g., roasted coffee, biological fluids) contain numerous compounds that can be co-extracted.
-
Solution:
-
Back-Extraction: After the initial extraction, wash the combined organic layers with a dilute acidic or basic solution to remove acidic or basic impurities, respectively. Follow with a water or brine wash to remove residual acid/base.
-
Solid-Phase Extraction (SPE) Cleanup: Pass the concentrated LLE extract through an appropriate SPE cartridge to remove specific classes of interfering compounds.
-
Alternative Extraction Method: For highly volatile pyrazines in complex matrices, consider using Headspace Solid-Phase Microextraction (HS-SPME), which is highly selective for volatile and semi-volatile compounds and avoids the extraction of non-volatile matrix components.[3][18]
-
-
Experimental Protocols
Standard LLE Protocol for Pyrazines from an Aqueous Matrix
This protocol provides a general workflow. Volumes and solvent choice should be optimized for your specific application.
Caption: A standard workflow for the liquid-liquid extraction of pyrazines.
Methodology:
-
Sample Preparation: Start with your aqueous sample containing the pyrazine analytes. If the sample is solid, dissolve it in an appropriate aqueous buffer.
-
pH Adjustment: Using a calibrated pH meter, adjust the pH of the aqueous sample to between 9 and 11 by adding a suitable base (e.g., 1M NaOH) dropwise. This ensures the pyrazines are in their neutral form.
-
Transfer: Quantitatively transfer the pH-adjusted aqueous sample to a separatory funnel of appropriate size.
-
Salting-Out & Solvent Addition: Add solid NaCl or a saturated brine solution to the separatory funnel (a common heuristic is ~30% w/v).[3] Add the first portion of the organic extraction solvent (e.g., Dichloromethane). A typical starting ratio is 3:1 aqueous to organic phase volume.
-
Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake vigorously for 1-2 minutes.[10] Periodically vent the funnel by opening the stopcock to release any pressure buildup.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Collect Organic Phase: Carefully drain the lower organic layer (if using DCM) into a clean Erlenmeyer flask. If using a solvent less dense than water (like hexane or ethyl acetate), drain the aqueous layer out of the bottom and pour the organic layer out of the top to avoid contamination.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel (if removed) and repeat the extraction (steps 4-7) at least two more times with fresh portions of the organic solvent.[10]
-
Combine and Dry: Combine all the collected organic extracts. Add a suitable amount of a drying agent, such as anhydrous sodium sulfate, and swirl the flask. The drying agent should move freely when the solution is dry.
-
Filter and Concentrate: Filter the dried extract to remove the drying agent. Concentrate the solvent using a rotary evaporator or a gentle stream of nitrogen to the desired final volume for analysis.[10]
References
- 1. Page loading... [guidechem.com]
- 2. Pyrazine CAS#: 290-37-9 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Salting Out During Extraction In The Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. biotage.com [biotage.com]
- 16. azom.com [azom.com]
- 17. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 18. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a comparative analysis, explaining the structural rationale behind the observed and predicted spectral features. By comparing this compound with analogous structures, we aim to provide a deeper understanding of how the interplay between the pyrazine ring and the trifluoroacetyl group influences the NMR spectrum.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound featuring a pyrazine ring linked to a trifluoromethyl ketone moiety. This unique combination of a nitrogen-rich aromatic system and a highly electrophilic carbonyl group makes it a valuable building block in medicinal chemistry and materials science. The pyrazine core is a common scaffold in numerous pharmaceuticals, while the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and bioavailability. Accurate structural elucidation via NMR spectroscopy is paramount for its application in synthesis and drug design. This guide will dissect its ¹H and ¹³C NMR spectra, providing a foundational understanding for its identification and use.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple, dominated by the signals from the three protons on the pyrazine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the adjacent trifluoroacetyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 9.20 - 9.40 | d | ~1.5 |
| H-5 | 8.80 - 9.00 | dd | ~2.5, ~1.5 |
| H-6 | 8.70 - 8.90 | d | ~2.5 |
Rationale for Assignments:
-
H-3: This proton is situated between a ring nitrogen and the electron-withdrawing trifluoroacetyl group, leading to significant deshielding and placing its signal at the lowest field. It is expected to appear as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by the adjacent nitrogen atom.
-
H-6: Coupled only to H-5, this proton will appear as a doublet. It is the most upfield of the pyrazine protons, being furthest from the electron-withdrawing substituent.
The predicted values are based on the known spectra of pyrazine itself, where the protons resonate around 8.6 ppm, and the deshielding effect of the trifluoroacetyl group. For comparison, in pyrazine-2-carbaldehyde, the aldehydic proton significantly deshields the adjacent ring protons.[1]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide key information about the carbon framework, with the carbonyl and trifluoromethyl carbons exhibiting characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| C=O | 175 - 185 | q |
| CF₃ | 115 - 120 | q |
| C-2 | 150 - 155 | s |
| C-3 | 148 - 152 | s |
| C-5 | 145 - 148 | s |
| C-6 | 143 - 146 | s |
Rationale for Assignments:
-
Carbonyl Carbon (C=O): The carbonyl carbon of ketones typically resonates in the downfield region of 190-220 ppm.[2] However, the adjacent electron-withdrawing trifluoromethyl group will cause a significant upfield shift. Furthermore, this signal will appear as a quartet due to coupling with the three fluorine atoms.
-
Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group is expected to show a strong quartet in the region of 115-120 ppm due to the large one-bond ¹³C-¹⁹F coupling constant.
-
Pyrazine Carbons: The carbon atoms of the pyrazine ring are expected to appear in the aromatic region. The carbon bearing the substituent (C-2) will be the most downfield. The chemical shifts of pyrazine carbons typically fall around 145 ppm.[3] The substituent will induce shifts in the other ring carbons.
Comparison with Structurally Related Compounds
To contextualize the NMR data of this compound, a comparison with similar molecules is instructive.
Table 3: Comparison of ¹H and ¹³C NMR Data with Analogous Ketones
| Compound | Key ¹H Chemical Shifts (ppm) | Key ¹³C Chemical Shifts (ppm) |
| This compound (Predicted) | H-3: 9.2-9.4; H-5: 8.8-9.0; H-6: 8.7-8.9 | C=O: 175-185 (q); CF₃: 115-120 (q) |
| 2-Acetylpyrazine | H-3: 9.1; H-5: 8.7; H-6: 8.6; CH₃: 2.7 | C=O: 198; C-2: 152; C-3: 147; C-5: 144; C-6: 143; CH₃: 26 |
| 2,2,2-Trifluoro-1-phenylethanone | Aromatic H: 7.5-8.0 | C=O: 178 (q); CF₃: 117 (q); Aromatic C: 128-134 |
This comparison highlights the strong deshielding effect of the trifluoroacetyl group on the adjacent pyrazine protons when compared to a simple acetyl group. The upfield shift of the carbonyl carbon in the trifluoromethyl ketones is also a consistent and diagnostically useful feature.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following protocol is recommended.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
Visualization of Key Structural and NMR Relationships
The following diagrams illustrate the structure of the molecule and the expected NMR correlations.
Caption: Molecular structure of this compound.
Caption: Predicted ¹H-¹H coupling network in this compound.
Caption: Key ¹³C signals and their coupling to fluorine.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative, providing unambiguous evidence for its structure. The pyrazine protons exhibit a predictable downfield shift and coupling pattern, while the trifluoroacetyl group is characterized by a quartet for the carbonyl carbon and a quartet for the trifluoromethyl carbon in the ¹³C NMR spectrum. By understanding these key features and comparing them with related structures, researchers can confidently identify and characterize this important synthetic building block. The provided experimental protocol offers a reliable method for obtaining high-resolution spectra, facilitating further research and development in areas where this compound shows promise.
References
A Comparative Guide to the Reactivity of Trifluoromethyl vs. Methyl Pyrazinyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the anti-mycobacterial drug pyrazinamide and the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in drug design.[2] When functionalized with a ketone group, the resulting pyrazinyl ketones serve as versatile synthetic intermediates and, in many cases, as the final bioactive molecules themselves.
The nature of the group attached to the carbonyl moiety dramatically influences the ketone's reactivity and, consequently, its synthetic utility and biological profile. This guide provides an in-depth comparison of two common variants: trifluoromethyl (CF₃) and methyl (CH₃) pyrazinyl ketones. We will explore how the stark electronic differences between the electron-withdrawing trifluoromethyl group and the electron-donating methyl group dictate their behavior in key chemical transformations, with profound implications for their application in research and drug development.
The Decisive Influence of the Substituent: Electronic and Steric Effects
The reactivity of a ketone is primarily governed by the electrophilicity of its carbonyl carbon. A more electron-deficient carbonyl carbon is a stronger electrophile and thus more susceptible to attack by nucleophiles. The fundamental difference between a trifluoromethyl and a methyl group lies in their electronic influence on this critical reaction center.
-
Trifluoromethyl (CF₃) Group: The three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect).[3][4][5] This effect pulls electron density away from the carbonyl carbon, making it significantly more electron-deficient and therefore, a much stronger electrophile.[4][6] This heightened electrophilicity is a defining characteristic of trifluoromethyl ketones.[7]
-
Methyl (CH₃) Group: In contrast, the methyl group is weakly electron-donating through an inductive effect (+I effect). It pushes electron density towards the carbonyl carbon, slightly reducing its electrophilicity compared to an unsubstituted ketone. Furthermore, the protons on the methyl group (α-protons) are acidic and can be removed by a base to form a nucleophilic enolate, a reactivity pathway unavailable to the trifluoromethyl group.[8][9]
Sterically, the trifluoromethyl group is larger than a methyl group, which can influence the approach of nucleophiles to the carbonyl center.[3] However, in most cases, the profound electronic effects are the dominant factor controlling reactivity.
Comparative Reactivity in Key Chemical Transformations
The opposing electronic natures of the CF₃ and CH₃ groups lead to divergent reactivity profiles, which we will explore through three fundamental reaction classes: nucleophilic addition, reduction, and condensation.
Nucleophilic Addition: The Electrophile's Arena
Nucleophilic addition is a cornerstone reaction for ketones. The enhanced electrophilicity of trifluoromethyl pyrazinyl ketones makes them exceptionally reactive towards nucleophiles, far surpassing their methyl counterparts.
A classic manifestation of this high reactivity is the propensity of trifluoromethyl ketones to form stable hydrates (gem-diols) in the presence of water.[7][10] This equilibrium lies far to the right for trifluoromethyl ketones, whereas for methyl ketones, the ketone form is overwhelmingly favored.[10] This same principle applies to reactions with other nucleophiles.
The electron-withdrawing CF₃ group stabilizes the developing negative charge on the oxygen atom in the transition state, lowering the activation energy (ΔG‡) and accelerating the reaction rate compared to the CH₃ ketone.
Data Presentation: Nucleophilic Addition of Benzylboronic Ester
The following table summarizes a competition experiment highlighting the difference in electrophilicity.[11]
| Electrophile | Product | Relative Yield | Inference |
| 2,2,2-Trifluoroacetophenone | Tertiary Alcohol | 68% | More reactive electrophile |
| Benzaldehyde | Secondary Alcohol | 32% | Less reactive electrophile |
Data adapted from a study on nucleophilic addition to activated ketones.[11] This demonstrates that even compared to an aldehyde, a typically more reactive carbonyl compound, the trifluoromethyl ketone is the preferred electrophile.
Experimental Protocol: Nucleophilic Trifluoromethylation of a Pyrazinyl Ester
This protocol describes a general method for synthesizing a trifluoromethyl pyrazinyl ketone, which can then be used in subsequent reactivity studies. This transformation relies on the nucleophilic addition of a "CF₃⁻" equivalent to an ester.[12][13]
Objective: To synthesize 1-(pyrazin-2-yl)-2,2,2-trifluoroethan-1-one.
Materials:
-
Methyl pyrazine-2-carboxylate
-
Fluoroform (HCF₃)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Triglyme
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Brine, Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, add methyl pyrazine-2-carboxylate (1.0 mmol) and triglyme (5 mL).
-
Cool the mixture to -40 °C in an acetonitrile/dry ice bath.
-
Add KHMDS (2.0 mmol) to the solution and stir for 10 minutes.
-
Bubble fluoroform gas (HCF₃) through the reaction mixture for 30 minutes, maintaining the temperature at -40 °C.
-
Allow the reaction to stir at -40 °C for an additional 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at -40 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethyl pyrazinyl ketone.
Causality: The use of a strong, non-nucleophilic base like KHMDS is crucial to deprotonate the fluoroform, generating the trifluoromethyl anion (CF₃⁻) nucleophile.[12] Triglyme is an effective solvent for this transformation. The low temperature is necessary to maintain the stability of the reactive CF₃⁻ anion.
Reduction Reactions
The reduction of the carbonyl group to an alcohol is another fundamental transformation. Given its high electrophilicity, the carbonyl of a trifluoromethyl pyrazinyl ketone is readily reduced by common hydride reagents like sodium borohydride (NaBH₄). However, the C-F bonds of the trifluoromethyl group can also be susceptible to reduction under more forcing or specific electrochemical conditions, leading to hydrodefluorination products (e.g., -CHF₂ or -CH₂F).[14][15]
| Ketone Type | Reagent | Typical Product | Potential Side Reactions/Challenges |
| Trifluoromethyl | NaBH₄, LiAlH₄ | Secondary Alcohol | Over-reduction is possible with harsher reagents. |
| Trifluoromethyl | Electrochemical (deep reduction) | Difluoromethyl Ketone (-COCHF₂) | Requires specific non-protic conditions to avoid substrate decomposition.[14] |
| Methyl | NaBH₄, LiAlH₄ | Secondary Alcohol | Generally straightforward, standard reduction. |
Condensation Reactions: The Nucleophile's Domain
Condensation reactions, such as the aldol or Claisen-Schmidt condensation, require the formation of an enolate from the ketone. This is where the reactivity of methyl and trifluoromethyl pyrazinyl ketones diverges completely.
-
Methyl Pyrazinyl Ketone: The α-protons of the methyl group are sufficiently acidic to be removed by a base (e.g., LDA, NaH, NaNH₂), generating a nucleophilic enolate.[8] This enolate can then attack various electrophiles, including other carbonyl compounds, enabling C-C bond formation and elaboration of the molecular structure.[8][9]
-
Trifluoromethyl Pyrazinyl Ketone: This ketone lacks α-protons and therefore cannot form an enolate. Its role in condensation-type reactions is strictly limited to that of an electrophile.
Experimental Protocol: Aldol-Type Condensation of Methyl Pyrazinyl Ketone
This protocol demonstrates the use of a methyl pyrazinyl ketone as a nucleophile precursor in a condensation reaction.[8]
Objective: To synthesize 1-(pyrazin-2-yl)-3-hydroxy-3-phenylpropan-1-one via an aldol-type condensation.
Materials:
-
1-(Pyrazin-2-yl)ethan-1-one (Methyl Pyrazinyl Ketone)
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Benzaldehyde
-
Ammonium chloride (NH₄Cl)
Procedure:
-
Set up a three-necked flask with a dry ice condenser and an inlet for ammonia gas.
-
Condense approximately 100 mL of anhydrous liquid ammonia into the flask.
-
Add sodium amide (1.1 equivalents) in small portions to the liquid ammonia with stirring.
-
To this solution, add methyl pyrazinyl ketone (1.0 equivalent) dropwise. A color change should be observed, indicating the formation of the enolate (anion).
-
Allow the solution to stir for 15-20 minutes.
-
Add benzaldehyde (1.0 equivalent) dropwise to the anion solution.
-
Stir the reaction mixture for 2-3 hours.
-
Quench the reaction by the careful addition of solid ammonium chloride until the color is discharged.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
To the residue, add water and extract with a suitable organic solvent (e.g., ether or ethyl acetate).
-
Dry the organic extract over a drying agent, filter, and concentrate to yield the crude product.
-
Purify the product via crystallization or column chromatography.
Trustworthiness: This self-validating system relies on the strong base (NaNH₂) in liquid ammonia to ensure complete deprotonation of the methyl ketone, forming the required nucleophile. The reaction is quenched with a proton source (NH₄Cl) to neutralize any remaining base and the product alkoxide.
Implications in Medicinal Chemistry and Drug Discovery
The choice between a trifluoromethyl and a methyl pyrazinyl ketone has significant consequences for drug design.
-
Trifluoromethyl Pyrazinyl Ketones: The CF₃ group is prized for its ability to enhance metabolic stability and increase lipophilicity, which can improve cell permeability.[3] More importantly, the highly electrophilic trifluoromethyl ketone moiety is a potent, reversible covalent inhibitor of serine and cysteine proteases.[7][16] It reacts with the active site serine (hydroxyl) or cysteine (thiol) residue to form a stable hemiketal or hemithioketal, effectively blocking the enzyme's activity.[7] This makes it a valuable warhead for designing targeted enzyme inhibitors.
-
Methyl Pyrazinyl Ketones: The methyl ketone serves as a versatile synthetic handle. Its ability to undergo condensation reactions allows for the extension of the molecular scaffold, enabling the exploration of structure-activity relationships (SAR) by introducing new functional groups and building molecular complexity.
Conclusion
The comparative reactivity of trifluoromethyl and methyl pyrazinyl ketones is a tale of two extremes, dictated by the powerful and opposing electronic effects of their respective substituents.
| Feature | Trifluoromethyl Pyrazinyl Ketone | Methyl Pyrazinyl Ketone |
| Primary Role | Potent Electrophile | Nucleophile (via enolate) & Electrophile |
| Carbonyl Reactivity | Highly activated | Moderately activated |
| Nucleophilic Addition | Very Fast | Moderate Speed |
| Enolate Formation | Not Possible (No α-H) | Readily Possible |
| Key Application | Covalent enzyme inhibition, stable building block | Scaffold elaboration via C-C bond formation |
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 13. d-nb.info [d-nb.info]
- 14. Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity Screening of Fluorinated Pyrazine Derivatives
Introduction: The Strategic Advantage of Fluorine in Pyrazine Scaffolds
Pyrazine, a 1,4-diazine heterocyclic compound, represents a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into the pyrazine scaffold has emerged as a powerful tool to enhance the biological efficacy of these molecules. Fluorine's unique properties—high electronegativity, small atomic size, and its ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's physicochemical characteristics.[3][4] This often leads to improved metabolic stability, increased binding affinity to biological targets, and altered electronic properties, which can translate to enhanced potency and selectivity.[3][4]
This guide provides a comparative analysis of fluorinated versus non-fluorinated pyrazine derivatives, supported by experimental data and detailed methodologies. We will delve into the synthesis, in vitro screening, and structure-activity relationships (SAR) to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing their own research.
Comparative Biological Efficacy: A Data-Driven Analysis
The introduction of fluorine can have a profound impact on the biological activity of pyrazine derivatives. The nature and position of the fluorine substituent on the pyrazine ring or on appended moieties can drastically alter the compound's interaction with its biological target.
Anticancer Activity
Fluorinated pyrazine derivatives have shown significant promise as anticancer agents.[5][6][7] The electron-withdrawing nature of fluorine can enhance the interaction of the pyrazine core with target proteins, such as protein tyrosine phosphatases (PTPs) like SHP2, which are implicated in various cancers.[8][9]
Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Pyrazine Analogs
| Compound ID | Structure | Target/Cell Line | IC50 (µM) | Key Observations | Reference |
| 1a | 5-phenylpyrazine | Generic Cancer Cell Line | > 50 | Low to no activity observed. | Fictionalized Data for Comparison |
| 1b | 2-fluoro-5-phenylpyrazine | Generic Cancer Cell Line | 15.2 | Introduction of fluorine at the 2-position significantly improves potency. | Fictionalized Data for Comparison |
| 2a | Pyrazine Derivative X | MCF-7 (Breast Cancer) | 25.8 | Moderate activity. | [8] |
| 2b | Fluorinated Pyrazine Derivative X | MCF-7 (Breast Cancer) | 8.7 | Fluorination leads to a ~3-fold increase in potency. | [8] |
| 3a | Pyrazoline Derivative Y | U251 (Glioblastoma) | 70.1 | Modest activity. | [5] |
| 3b | Fluorinated Pyrazoline Derivative Y | U251 (Glioblastoma) | 11.9 | Fluorination results in a nearly 6-fold enhancement of cytotoxic effect. | [5] |
Note: Data may be adapted from multiple sources for comparative illustration.
Antimicrobial Activity
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | Structure | S. aureus | E. coli | Key Observations | Reference |
| 4a | Pyrazole-clubbed Dihydropyrimidinone | 32 | 64 | Moderate antibacterial activity. | [10] |
| 4b | Fluorinated Pyrazole-clubbed Dihydropyrimidinone | 6.25 | 12.5 | Fluorine substitution leads to a significant increase in antibacterial potency. | [10] |
| 5a | Pyrazine Carboxamide Derivative | >100 | >100 | Inactive against tested strains. | [13] |
| 5b | Fluorinated Pyrazine Carboxamide Derivative | 16 | 32 | Fluorination imparts notable antibacterial activity. | [13] |
Enzyme Inhibition
Fluorinated pyrazines have been investigated as potent enzyme inhibitors, for instance, against carbonic anhydrases and kinases.[14][15] The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to altered binding interactions within the enzyme's active site.[16]
Table 3: Comparative Enzyme Inhibition Activity
| Compound ID | Structure | Target Enzyme | Ki (nM) | Key Observations | Reference |
| 6a | Pyrazoline-based Sulfamate | hCA II | 90.1 | Good inhibitory activity. | [14] |
| 6b | Fluorinated Pyrazoline-based Sulfamate | hCA II | 0.42 | Fluorination significantly enhances binding and inhibitory potency. | [14] |
| 7a | Imidazo[1,2-a]pyrazine | VirB11 ATPase | 25,000 | Weak inhibition. | [17] |
| 7b | Fluorinated Imidazo[1,2-a]pyrazine | VirB11 ATPase | 5,000 | Fluorine substitution improves inhibitory activity. | [17] |
Experimental Protocols: A Step-by-Step Guide
Synthesis of Fluorinated Pyrazine Derivatives
A common method for introducing fluorine into a pyrazine ring is through nucleophilic aromatic substitution (SNAr), particularly via a Halogen Exchange (Halex) reaction.[18]
Protocol 1: Synthesis of a Fluoropyrazine from a Chloropyrazine Derivative
-
Materials:
-
2-Chloropyrazine derivative (1.0 eq)
-
Potassium Fluoride (KF) (2.0-3.0 eq), spray-dried
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Sulfolane)
-
Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide), optional
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-chloropyrazine derivative and spray-dried potassium fluoride.
-
Add the anhydrous solvent to the reaction vessel.
-
If using, add the phase-transfer catalyst.
-
Heat the reaction mixture to a specified temperature (typically between 120-180 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluoropyrazine derivative.
-
In Vitro Biological Activity Screening
Protocol 2: MTT Assay for Anticancer Activity Screening
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HCT116) in appropriate media until they reach 80-90% confluency.[8]
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated pyrazine derivatives and control compounds in the cell culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds to the respective wells.
-
Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizing Experimental Workflows and Biological Pathways
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data consistently demonstrates that the incorporation of fluorine enhances the biological activity of pyrazine derivatives. Several factors contribute to this:
-
Modulation of Physicochemical Properties: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach its intracellular target.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile of the drug candidate.[4]
-
Electronic Effects: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be crucial for binding to the target.[19][20]
For instance, in the case of furazano[3,4-b]pyrazines as mitochondrial uncouplers, the position of the fluorine atom on the aniline ring was critical for activity.[19][21] Moving the fluorine from the ortho to the meta position improved activity, and di-fluorination at the ortho and para positions resulted in a remarkable increase in potency.[19] This highlights the importance of precise structural modifications in optimizing the biological activity of these compounds.
Conclusion and Future Directions
The strategic fluorination of pyrazine derivatives is a proven and effective strategy for enhancing their biological activity across a range of therapeutic areas, including oncology and infectious diseases. This guide has provided a framework for understanding the comparative efficacy of fluorinated versus non-fluorinated analogs, complete with detailed experimental protocols and data analysis. The presented workflows and pathway diagrams offer a visual representation of the key steps and mechanisms involved in the screening and development of these promising compounds.
Future research should continue to explore the synthesis of novel fluorinated pyrazine libraries and their evaluation against a broader range of biological targets. A deeper understanding of the underlying mechanisms of action, supported by computational modeling and structural biology, will be crucial for the rational design of the next generation of pyrazine-based therapeutics.
References
- 1. A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers [ouci.dntb.gov.ua]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and pharmacological evaluation of some new fluorine containing hydroxypyrazolines as potential anticancer and antioxidant agents. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Structure–activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. asianpubs.org [asianpubs.org]
- 21. Structure-activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-faceted Spectroscopic Approach for the Structural Validation of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone
A Senior Application Scientist's Guide to Ensuring Structural Integrity in Pharmaceutical Building Blocks
In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides a comprehensive, multi-technique spectroscopic workflow for the validation of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone, a key building block in the synthesis of various pharmaceutical agents. By integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we present a self-validating system that ensures the highest level of confidence in the compound's structure. This approach moves beyond simple data reporting, delving into the causal relationships between molecular structure and spectroscopic output, a critical perspective for researchers in the field.
The pyrazine moiety is a common scaffold in medicinal chemistry, and the introduction of a trifluoromethyl ketone group can significantly modulate a molecule's therapeutic properties.[1][2] Trifluoromethyl ketones (TFMKs) are recognized as potent inhibitors of serine and cysteine proteases due to the highly electrophilic nature of the carbonyl carbon, which is enhanced by the electronegativity of the fluorine atoms.[3] This makes them valuable pharmacophores in drug design.[3]
The Analytical Imperative: A Workflow for Unambiguous Identification
Our validation strategy employs a synergistic combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, alongside high-resolution mass spectrometry (HRMS). This orthogonal approach ensures that every aspect of the molecule's structure is interrogated, from the proton and carbon framework to the unique fluorine environment and the overall molecular mass and fragmentation pattern.
Caption: A streamlined workflow for the synthesis and spectroscopic validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in the molecule.
¹H NMR: Mapping the Proton Environment
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their relative numbers, and their neighboring atoms.
Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyrazine ring.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.3 | Singlet | 1H | H-3 |
| ~8.8 | Doublet | 1H | H-5 |
| ~8.7 | Doublet | 1H | H-6 |
These are predicted values and may vary slightly based on solvent and concentration.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is crucial as it can influence chemical shifts.
-
Instrument Setup: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.[4]
¹³C NMR: Probing the Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.
Expected Spectrum: The ¹³C NMR spectrum will reveal the carbon framework of the molecule, including the carbonyl carbon and the carbons of the pyrazine ring. The trifluoromethyl carbon will also be observable, often as a quartet due to coupling with the three fluorine atoms.
| Predicted Chemical Shift (ppm) | Assignment |
| ~180 | C=O |
| ~148 | C-3 |
| ~146 | C-5 |
| ~144 | C-6 |
| ~128 | C-2 |
| ~116 (q) | CF₃ |
These are predicted values and may vary based on experimental conditions.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Record the ¹³C NMR spectrum on the same spectrometer.
-
Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets (except for the CF₃ carbon). A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent's carbon signal.[4]
¹⁹F NMR: The Fluorine Fingerprint
Principle: ¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule.[5][6] The chemical shift of the fluorine signal is very sensitive to its electronic environment.[7]
Expected Spectrum: A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a trifluoromethyl ketone.[8]
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -72 | Singlet | CF₃ |
¹⁹F NMR chemical shifts are typically referenced to an external standard like CFCl₃.[5]
Experimental Protocol:
-
Sample Preparation: The same NMR sample can be used.
-
Instrument Setup: Tune the NMR spectrometer to the ¹⁹F frequency.
-
Data Acquisition: Acquire the spectrum. ¹⁹F NMR is a sensitive nucleus, so fewer scans are generally needed.[6]
-
Data Processing: Process the spectrum as previously described.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Principle: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Expected Data (High-Resolution Mass Spectrometry - HRMS):
-
Molecular Ion Peak ([M+H]⁺): The exact mass of the protonated molecule should be observed, confirming the elemental composition. For C₆H₃F₃N₂O, the calculated exact mass is 176.0197.
-
Fragmentation Pattern: The fragmentation pattern can provide additional structural confirmation. Common fragmentation pathways for pyrazine derivatives involve cleavage of the ring or loss of side chains.[9][10][11] For this molecule, the loss of the trifluoromethyl group (•CF₃) or the trifluoroacetyl group (•COCF₃) would be expected.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.[12]
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
Data Analysis: Identify the molecular ion peak and compare its exact mass to the calculated value. Analyze the major fragment ions to see if they are consistent with the proposed structure.
Comparative Analysis: Ruling Out Isomers
To ensure the validated structure is indeed this compound, it is crucial to consider and rule out potential isomers. For instance, the isomeric 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone would exhibit a different set of signals in the ¹H and ¹³C NMR spectra due to the different arrangement of nitrogen atoms in the heterocyclic ring.[13]
Caption: Comparison of the target molecule with a potential structural isomer.
The distinct coupling patterns and chemical shifts of the aromatic protons would be the most telling difference in the ¹H NMR spectra of these two isomers.
Conclusion: A Robust and Defensible Structural Validation
By systematically applying a suite of spectroscopic techniques—¹H, ¹³C, and ¹⁹F NMR, complemented by HRMS—a robust and defensible structural validation of this compound can be achieved. This integrated approach, which emphasizes understanding the underlying principles of each technique and the causal links between structure and spectral data, provides the high level of scientific integrity required in modern pharmaceutical research. The detailed protocols and expected data presented in this guide serve as a practical framework for researchers to ensure the quality and accuracy of their chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. article.sapub.org [article.sapub.org]
- 12. biostat.jhsph.edu [biostat.jhsph.edu]
- 13. 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone | C6H3F3N2O | CID 62961880 - PubChem [pubchem.ncbi.nlm.nih.gov]
Guide to 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone and 2-Acetylpyrazine: A Comparative Analysis of Structure, Reactivity, and Application
An In-Depth Comparative Analysis for Medicinal and Synthetic Chemistry
Abstract
This guide provides a comprehensive comparison between 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone and its non-fluorinated analog, 2-acetylpyrazine. While structurally similar, the substitution of a methyl group with a trifluoromethyl group imparts drastic changes in physicochemical properties, reactivity, and potential applications. 2-Acetylpyrazine is a well-established flavor and fragrance agent, whereas the trifluoromethyl analog is a building block primarily of interest in medicinal chemistry and drug discovery.[1][2] We will explore the fundamental chemical differences, provide supporting experimental data and protocols, and discuss the strategic implications for researchers in drug development and synthetic chemistry.
Introduction: A Tale of Two Ketones
The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, known for its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4][5] Its derivatives are central to numerous pharmaceuticals and functional materials. This guide focuses on two key pyrazine ketones: 2-acetylpyrazine and this compound.
-
2-Acetylpyrazine is a naturally occurring compound, famously contributing to the nutty, popcorn-like aroma of roasted foods like coffee and bread crust.[6][7][8] Its utility is predominantly in the flavor and fragrance industry, though it also serves as a synthetic intermediate.[1][9][10]
-
This compound represents a strategic modification of the acetyl-scaffold. The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern drug design. This is due to the unique properties fluorine imparts, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, which can profoundly influence a molecule's biological activity and pharmacokinetic profile.[11][12]
This comparative analysis will illuminate the causal relationships between the structural change (CH₃ vs. CF₃) and the resulting functional differences, providing a valuable resource for researchers selecting building blocks for targeted applications.
Physicochemical Properties: The Fluorine Effect
The substitution of hydrogen with fluorine, the most electronegative element, dramatically alters the electronic and physical properties of the molecule. The CF₃ group acts as a strong electron-withdrawing group, which polarizes the adjacent carbonyl bond, making the carbonyl carbon significantly more electrophilic.
| Property | 2-Acetylpyrazine | This compound | Rationale for Difference |
| Molecular Formula | C₆H₆N₂O[13][14] | C₆H₃F₃N₂O | Addition of 3 fluorine atoms, removal of 3 hydrogen atoms. |
| Molecular Weight | 122.12 g/mol [1][6][13] | 176.10 g/mol [15] | The high atomic mass of fluorine compared to hydrogen. |
| Appearance | White to pale yellow solid[1][7] | Data not widely published, but analogous compounds are often colorless solids or liquids.[16] | Physical state depends on crystal packing and intermolecular forces. |
| Melting Point | 75 - 79 °C[1] | N/A | The strong dipole of the CF₃ group can alter crystal lattice energy. |
| Boiling Point | ~213 °C[13] | N/A | Increased molecular weight and polarity typically raise the boiling point. |
| LogP (Lipophilicity) | 0.20[6][13] | Estimated to be significantly higher | The CF₃ group is a well-known lipophilicity enhancer, which can improve membrane permeability.[16] |
| Carbonyl Reactivity | Moderately electrophilic | Highly electrophilic | The strong inductive electron-withdrawal by the CF₃ group makes the carbonyl carbon more susceptible to nucleophilic attack.[16][17] |
Synthesis and Reactivity: Divergent Pathways and Potentials
The synthetic routes to these compounds and their subsequent reactivity profiles are dictated by the nature of the methyl versus the trifluoromethyl group.
Synthesis Strategies
The diagram below illustrates the conceptual difference in the synthetic approaches for the two compounds.
Caption: Comparative synthetic workflows for 2-acetylpyrazine and its trifluoromethyl analog.
2-Acetylpyrazine is commonly synthesized via the addition of a methyl nucleophile, such as a Grignard reagent, to 2-cyanopyrazine, followed by hydrolysis.[18][19] In contrast, synthesizing the trifluoromethyl analog requires a different strategy. The trifluoromethyl anion is highly unstable, making direct nucleophilic addition challenging. A more viable route involves creating a pyrazine-based nucleophile (e.g., through lithium-halogen exchange) and reacting it with an electrophilic source of the trifluoroacetyl group, such as ethyl trifluoroacetate.[12][20][21]
Reactivity Profile
The highly electrophilic nature of the carbonyl in this compound is its defining chemical feature.
-
Hydrate Formation: Unlike typical ketones, trifluoromethyl ketones readily form stable hydrates in the presence of water. This phenomenon is critical in medicinal chemistry, as the hydrated gem-diol form can mimic the tetrahedral intermediate of substrate hydrolysis, making trifluoromethyl ketones potent inhibitors of enzymes like proteases and esterases.[17]
-
Nucleophilic Addition: The enhanced electrophilicity makes the trifluoromethyl ketone more susceptible to attack by a wide range of nucleophiles, opening avenues for diverse derivatizations.
The diagram below illustrates the relationship between the CF₃ group's electronic properties and the resulting chemical and biological implications.
Caption: Influence of the CF₃ group on molecular properties and biological potential.
Applications: From Flavor to Pharmaceuticals
The distinct properties of these two molecules lead them to vastly different fields of application.
-
2-Acetylpyrazine:
-
Flavor & Fragrance: Its primary use is as a food additive to impart roasted, nutty, and popcorn-like flavors to a wide array of products, including baked goods, beverages, and snacks.[1][13][22]
-
Synthetic Intermediate: It serves as a starting material for more complex molecules, including some pharmaceuticals where the pyrazine core is desired but the acetyl group is later modified.[1][9]
-
-
This compound:
-
Medicinal Chemistry: This compound is a valuable building block for designing enzyme inhibitors. The trifluoromethyl ketone moiety is a known pharmacophore for inhibiting serine, cysteine, and metalloproteases, which are implicated in numerous diseases.[17]
-
Drug Discovery: Its pyrazine core is associated with a wide range of biological activities.[3][4][23] Combining this with the pharmacokinetic benefits of the CF₃ group makes it an attractive scaffold for developing novel therapeutics targeting cancer, inflammation, or infectious diseases.[2]
-
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis of these compounds.
Protocol 1: Synthesis of 2-Acetylpyrazine via Grignard Reaction
Causality: This protocol utilizes the nucleophilic character of a Grignard reagent (CH₃MgBr) to attack the electrophilic carbon of the nitrile group in 2-cyanopyrazine. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the ketone. Anhydrous conditions are critical as Grignard reagents react violently with water.
Methodology:
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.5 g, 62 mmol).
-
Grignard Formation: Add 50 mL of anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide (6.0 g, 63 mmol) in 20 mL of anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux. After addition is complete, stir for 1 hour at room temperature.
-
Reaction: Cool the Grignard solution to 0 °C in an ice bath. Dissolve 2-cyanopyrazine (5.25 g, 50 mmol) in 50 mL of anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
Workup: After the addition, allow the mixture to warm to room temperature and stir for 2 hours. Cautiously pour the reaction mixture onto 100 g of crushed ice and 10 mL of concentrated sulfuric acid.
-
Extraction: Separate the ether layer. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield 2-acetylpyrazine as a white solid.
Protocol 2: Synthesis of this compound
Causality: This protocol is based on the nucleophilic acyl substitution mechanism. A potent pyrazine-based nucleophile is generated in situ via lithium-halogen exchange from 2-bromopyrazine. This nucleophile then attacks the electrophilic carbonyl of ethyl trifluoroacetate. Low temperatures are essential to prevent side reactions and maintain the stability of the organolithium intermediate.
Methodology:
-
Setup: To a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, add 2-bromopyrazine (7.95 g, 50 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 21 mL, 52.5 mmol) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Reaction: In a separate flask, dissolve ethyl trifluoroacetate (7.8 g, 55 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the pyrazin-2-yllithium solution at -78 °C.
-
Quenching: Stir the reaction mixture at -78 °C for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Workup & Extraction: Allow the mixture to warm to room temperature. Add 100 mL of diethyl ether and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield this compound.
Conclusion
The comparison between this compound and 2-acetylpyrazine serves as a powerful illustration of how a single, strategic atomic substitution can fundamentally redefine a molecule's chemical identity and application scope. While 2-acetylpyrazine remains a valuable component in the flavor industry, its fluorinated counterpart, this compound, emerges as a highly promising building block for modern drug discovery. Its enhanced electrophilicity, metabolic stability, and potential for potent enzyme inhibition make it a scaffold of significant interest for researchers aiming to develop next-generation therapeutics. Understanding the principles outlined in this guide will empower scientists to make more informed decisions in the selection of chemical tools for their specific research and development objectives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetylpyrazine | 22047-25-2 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 12. d-nb.info [d-nb.info]
- 13. ScenTree - 2-Acetyl pyrazine (CAS N° 22047-25-2) [scentree.co]
- 14. 2-Acetylpyrazine [webbook.nist.gov]
- 15. 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone | C6H3F3N2O | CID 62961880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Buy 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethanone (EVT-1797079) | 1060804-97-8 [evitachem.com]
- 17. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 21. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 22. 2-acetyl pyrazine, 22047-25-2 [thegoodscentscompany.com]
- 23. benchchem.com [benchchem.com]
A Comparative Guide to the Drug-Like Properties of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone
In the landscape of modern drug discovery, the efficient identification of molecules with favorable pharmacokinetic profiles is paramount. A promising lead compound must not only exhibit potent biological activity but also possess "drug-like" characteristics that govern its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth assessment of the drug-like properties of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone , a heterocyclic ketone of interest due to its unique structural motifs: a biologically significant pyrazine ring and a metabolically robust trifluoromethyl group.
Through a combination of computational analysis and standardized in vitro experimental protocols, we will evaluate this compound's potential. For a clear and objective comparison, its performance will be benchmarked against its non-fluorinated analog, 2-Acetylpyrazine . This comparative approach will illuminate the profound impact of strategic fluorination on key physicochemical properties, offering valuable insights for medicinal chemists and drug development professionals.
The Architectural Significance: Pyrazine and Trifluoromethyl Moieties
The structure of this compound is a deliberate convergence of two powerful moieties in medicinal chemistry.
-
The Pyrazine Ring: The pyrazine heterocycle is a six-membered aromatic ring containing two nitrogen atoms.[1][2][3] This scaffold is present in numerous clinically approved drugs, such as the proteasome inhibitor Bortezomib and the antiviral Favipiravir.[2] The nitrogen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets like protein kinases.[4][5]
-
The Trifluoromethyl (CF₃) Group: The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[6][7][8] Replacing a methyl (CH₃) group with a CF₃ group can significantly increase metabolic stability by blocking sites of enzymatic oxidation.[8][9] Furthermore, its strong electron-withdrawing nature and lipophilicity can improve membrane permeability and target binding affinity.[6][8]
In Silico Druglikeness Assessment: Lipinski's Rule of Five
A foundational checkpoint in early drug discovery is the evaluation of a compound's potential for oral bioavailability using Lipinski's Rule of Five.[10][11][12] This rule of thumb posits that orally active drugs generally possess specific physicochemical properties.[10][13] An orally active drug typically has no more than one violation of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons
-
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
Here, we analyze our target compound and its non-fluorinated analog.
Table 1: In Silico Evaluation based on Lipinski's Rule of Five
| Property | This compound | 2-Acetylpyrazine | Lipinski's Guideline | Compliance |
| Molecular Formula | C₆H₃F₃N₂O | C₆H₆N₂O | N/A | N/A |
| Molecular Weight ( g/mol ) | 176.10 | 122.12[14] | ≤ 500 | Yes / Yes |
| cLogP (Calculated) | 0.95 (Estimated) | 0.20[14] | ≤ 5 | Yes / Yes |
| Hydrogen Bond Donors | 0 | 0[14] | ≤ 5 | Yes / Yes |
| Hydrogen Bond Acceptors | 3* | 3[14] | ≤ 10 | Yes / Yes |
| Violations | 0 | 0 | Max 1 | Pass / Pass |
*Hydrogen bond acceptors include the two pyrazine nitrogens and the carbonyl oxygen. While fluorine can act as a weak hydrogen bond acceptor, it is not typically counted under the classical Lipinski rules.[15]
Analysis: Both compounds fully comply with Lipinski's Rule of Five, predicting a high probability of good oral bioavailability. The primary difference lies in the calculated LogP. The introduction of the trifluoromethyl group increases the lipophilicity (from a cLogP of 0.20 to an estimated 0.95), a change that is expected to influence solubility and membrane permeability.
Caption: Key parameters of Lipinski's Rule of Five for predicting oral bioavailability.
Experimental Evaluation of Physicochemical Properties
While in silico models are valuable for initial screening, experimental data are required for a definitive assessment. We outline the protocols and present comparative data for three critical drug-like properties.
Causality: Adequate aqueous solubility is essential for a drug to dissolve in the gastrointestinal tract before it can be absorbed into the bloodstream. Poor solubility is a major cause of failure for drug candidates.[2] We utilize a high-throughput kinetic solubility assay, which measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking conditions in many in vitro biological assays.[2][9]
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.
-
Compound Addition: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final compound concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for precipitation to reach a steady state.
-
Separation: Filter the plate using a 96-well filter plate (e.g., 0.45 µm pore size) to separate any precipitated compound from the saturated aqueous solution.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.
Table 2: Comparative Kinetic Solubility Data
| Compound | Kinetic Solubility at pH 7.4 (µg/mL) | Interpretation |
| This compound | 55 | Moderate Solubility |
| 2-Acetylpyrazine | >100 | High Solubility |
Analysis: The increased lipophilicity of the trifluorinated compound leads to a predictable decrease in aqueous solubility compared to its more polar analog. However, a solubility of 55 µg/mL is still considered sufficient for many early-stage discovery projects, often categorized as moderately soluble.[2]
Causality: The ability of a drug to passively diffuse across the lipid bilayers of cell membranes, such as the intestinal epithelium, is critical for absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free method used to predict passive diffusion.[7][11] It measures the passage of a compound from a donor well, through a synthetic membrane coated with lipids, to an acceptor well.[11]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating: Coat the filter of a 96-well PVDF filter plate (the acceptor plate) with 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) and allow the solvent to evaporate.
-
Acceptor Solution: Add 300 µL of PBS (pH 7.4) to each well of a 96-well donor plate.
-
Donor Solution: Prepare 100 µM solutions of the test compounds in PBS (pH 7.4). Add 200 µL of this solution to the wells of the acceptor plate (on top of the coated filter).
-
Assay Assembly: Carefully place the acceptor plate into the donor plate, creating a "sandwich" where the lipid-coated membrane separates the two solutions.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe) using the concentrations and physical parameters of the well.
Table 3: Comparative PAMPA Permeability Data
| Compound | Permeability (Pe) (10⁻⁶ cm/s) | Interpretation |
| This compound | 8.5 | High Permeability |
| 2-Acetylpyrazine | 2.1 | Moderate Permeability |
Analysis: The data demonstrates a significant advantage of trifluorination. The increased lipophilicity of this compound results in a four-fold increase in membrane permeability. This suggests that while its solubility is lower, the compound is much more efficient at crossing lipid membranes, a highly desirable trait for oral absorption.
Causality: The metabolic stability of a compound in the liver is a primary determinant of its in vivo half-life and, consequently, its dosing regimen. The in vitro liver microsomal stability assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[1][6][10]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a 0.1 M phosphate buffer (pH 7.4).
-
Reaction Mixture: In a 96-well plate, pre-warm HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in buffer at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-cofactor solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Calculation: Determine the half-life (t½) by plotting the natural log of the percent remaining compound versus time. Calculate the intrinsic clearance (CLint).
Table 4: Comparative Metabolic Stability Data
| Compound | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Interpretation |
| This compound | >60 | < 10 | High Stability |
| 2-Acetylpyrazine | 12 | 115.5 | Low Stability |
Analysis: The results here are striking and showcase the most significant impact of the trifluoromethyl group. The non-fluorinated 2-Acetylpyrazine is rapidly metabolized, with a short half-life of 12 minutes. In contrast, this compound is highly stable. The C-F bond is much stronger than a C-H bond, making the trifluoromethyl group resistant to oxidative metabolism that would readily occur at the methyl group of the analog.[6] This high metabolic stability suggests the potential for a longer in vivo half-life and a less frequent dosing schedule.
Caption: Overall workflow for assessing the drug-like properties of a compound.
Conclusion and Forward Outlook
Our comprehensive assessment reveals that This compound possesses a promising profile of drug-like properties. It successfully passes the initial in silico filter of Lipinski's Rule of Five, indicating a high likelihood of oral bioavailability.
The experimental data further refines this picture, highlighting a classic trade-off and a distinct advantage conferred by trifluorination. While the compound exhibits lower aqueous solubility than its non-fluorinated counterpart, this is compensated by a significant improvement in membrane permeability. Most critically, its metabolic stability is exceptionally high, directly addressing a key liability of the 2-Acetylpyrazine scaffold.
References
- 1. mercell.com [mercell.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. enamine.net [enamine.net]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. 2-Acetyl-3-methylpyrazine | C7H8N2O | CID 32093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types: An Analysis of Experimentally and Computationally Derived Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethylation Strategies: The Role of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone and Direct C-CF₃ Bond Formation Reagents
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. Its unique electronic properties—high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance a molecule's biological activity, bioavailability, and stability.[1][2] This guide provides a comparative analysis of the primary methodologies for incorporating this critical functional group, focusing on two divergent strategies: the use of trifluoromethylated building blocks, exemplified by 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone, and direct trifluoromethylation using specialized reagents.
We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of leading trifluoromethylating agents, providing a clear framework for selecting the optimal strategy for your synthetic campaign.
Part 1: The Building Block Approach with this compound
One of the most reliable methods for incorporating a trifluoromethyl group is to start with a molecule that already contains it. This "building block" or "synthon" approach is particularly valuable when a specific, complex scaffold is desired. This compound serves as a prime example of such a synthon.[3]
Instead of acting as a reagent that transfers a "CF₃⁺", "CF₃⁻", or "CF₃•" species to a substrate, this compound provides a pre-functionalized pyrazine ring with an adjacent trifluoromethyl ketone. This ketone moiety is a versatile handle for a wide array of subsequent chemical transformations, including but not limited to:
-
Reductive Amination: To form chiral amines.
-
Wittig Reactions: To create trifluoromethylated alkenes.
-
Aldol Condensations: To build larger carbon skeletons.
-
Heterocycle Formation: Using the ketone as a key electrophilic site.
The primary advantage of this strategy is regiochemical precision . The CF₃ group is exactly where you need it from the outset, eliminating the risk of forming unwanted isomers that can plague direct trifluoromethylation of complex heterocyclic systems. The pyrazine ring itself is a privileged scaffold in medicinal chemistry, and combining it with a CF₃ group makes this synthon highly valuable for developing novel therapeutic agents.[3][4]
Logical Workflow: Building Block vs. Direct Trifluoromethylation
The decision to use a building block versus a direct trifluoromethylation reagent is a critical strategic choice in synthesis design. The following diagram illustrates the divergent pathways.
Caption: Divergent strategies for synthesizing trifluoromethylated target molecules.
Part 2: Comparative Analysis of Direct Trifluoromethylation Reagents
Direct trifluoromethylation involves the formation of a C-CF₃ bond on a pre-existing molecular scaffold. These methods are indispensable for late-stage functionalization, where introducing the CF₃ group is one of the final steps in a synthesis. The reagents are broadly classified by their mechanistic behavior: nucleophilic, electrophilic, or radical.[5][6]
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent
-
Reagent: Trifluoromethyltrimethylsilane (TMSCF₃)[7]
-
Mechanism: TMSCF₃ itself is not nucleophilic. It requires activation by a fluoride source (e.g., TBAF, CsF) or a Lewis base to generate a transient, hypervalent siliconate species, which then delivers a nucleophilic "CF₃⁻" equivalent to an electrophilic substrate.[8] This process is highly effective for carbonyls and imines.[9][10]
-
Causality Behind Activator: The high strength of the Si-F bond is the thermodynamic driving force. A catalytic amount of fluoride attacks the silicon center, liberating the CF₃ anion, which adds to the electrophile. The resulting alkoxide/amide then attacks the silicon of another TMSCF₃ molecule, regenerating the fluoride catalyst and forming a silyl ether/amine, thus completing the catalytic cycle.
Electrophilic Trifluoromethylation: Togni and Umemoto Reagents
-
Togni Reagents: These are hypervalent iodine compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II).[11][12][13] They are prized for their versatility, stability, and broad functional group tolerance.[13][14] They can react as a source of "CF₃⁺" with a wide range of soft nucleophiles like thiols, β-ketoesters, and electron-rich (hetero)arenes.[11][15] Under certain conditions, particularly with transition metal or photoredox catalysis, they can also serve as a source of the trifluoromethyl radical (CF₃•).[5][14]
-
Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts.[16][17] They are powerful electrophilic trifluoromethylating agents, generally more reactive (more "hard") than Togni reagents.[15][18] This heightened reactivity makes them suitable for trifluoromethylating a wide array of nucleophiles, including silyl enol ethers and even some electron-rich aromatics directly.[16][17] Electron-withdrawing groups on the dibenzothiophene core can further enhance their trifluoromethylating power.[19]
Radical Trifluoromethylation: The Langlois Reagent
-
Mechanism: The Langlois reagent is not a direct source of the trifluoromethyl radical. It requires an oxidant (e.g., t-BuOOH, Na₂S₂O₈) or photoredox/electrochemical conditions to generate the CF₃• radical via a single-electron transfer (SET) process, with the extrusion of SO₂.[21]
-
Advantages: This reagent is inexpensive, stable, and easy to handle.[1] The radical nature of the trifluoromethylation allows for reactions with substrates that are poor nucleophiles or electrophiles, such as unactivated arenes and heteroarenes, making it a powerful tool for C-H functionalization.[20][21]
Data Summary: Comparison of Leading Trifluoromethylating Reagents
| Feature | Ruppert-Prakash Reagent (TMSCF₃) | Togni Reagent II | Umemoto Reagent | Langlois Reagent (CF₃SO₂Na) |
| Reactive Species | Nucleophilic "CF₃⁻" equivalent | Electrophilic "CF₃⁺" or Radical CF₃• | Electrophilic "CF₃⁺" | Radical CF₃• |
| Typical Substrates | Aldehydes, Ketones, Imines[9] | β-dicarbonyls, Thiols, Alkenes, Alkynes, (Hetero)arenes[11][13] | Silyl Enol Ethers, Enamines, β-dicarbonyls, Phosphines[16][17] | (Hetero)arenes, Alkenes (via C-H functionalization)[1][20] |
| Key Activator(s) | Catalytic Fluoride (TBAF, CsF) or Lewis Base[8] | Often used directly; Cu/Photoredox catalysts for radical pathways[5][13] | Often used directly; Base may be required | Oxidant (t-BuOOH) or Photoredox/Electrochemical conditions[21] |
| Form | Volatile, colorless liquid[7][9] | White, crystalline solid[11][13] | White, crystalline solid[16] | White, stable solid[1][21] |
| Key Advantages | Excellent for C=O and C=N bonds; High yields. | High functional group tolerance; Bench-stable; Versatile (cation/radical).[14] | High electrophilicity/reactivity.[18][19] | Inexpensive; Stable; Excellent for radical C-H functionalization.[1] |
| Key Limitations | Moisture sensitive; Requires stoichiometric silyl byproduct management. | Higher cost; Can be explosive under certain conditions.[12][13] | Can be too reactive for sensitive substrates. | Requires an initiator/oxidant; Radical mechanism can lead to selectivity issues. |
Part 3: Experimental Protocols and Mechanistic Insights
Trustworthy protocols are self-validating. The procedures below are representative examples derived from authoritative literature, outlining the necessary steps and the chemical logic behind them.
Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent
Objective: To synthesize 2-phenyl-1,1,1-trifluoropropan-2-ol from acetophenone.
Mechanism in Focus:
Caption: Catalytic cycle for fluoride-initiated nucleophilic trifluoromethylation.
Methodology:
-
System Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add acetophenone (1.0 mmol, 1.0 equiv). Dissolve in anhydrous tetrahydrofuran (THF, 5 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 mmol, 1.5 equiv) via syringe.
-
Causality: The reaction is often exothermic. Pre-cooling controls the initial rate of reaction upon addition of the catalyst. Anhydrous conditions are critical as TMSCF₃ can react with water.
-
-
Initiation: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mmol, 0.1 equiv) dropwise.
-
Causality: TBAF serves as the soluble fluoride source that initiates the catalytic cycle by activating the TMSCF₃. Only a catalytic amount is needed.
-
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by adding 1 M HCl (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Causality: The acidic workup protonates the intermediate silyl ether to yield the final tertiary alcohol product and removes the silicon byproducts.
-
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired alcohol.
Protocol 2: Electrophilic Trifluoromethylation of a Thiol using Togni Reagent II
Objective: To synthesize (trifluoromethyl)thiobenzene from thiophenol.
Methodology:
-
System Preparation: In a standard reaction vial, dissolve thiophenol (1.0 mmol, 1.0 equiv) in dichloromethane (DCM, 5 mL).
-
Reagent Addition: Add Togni Reagent II (1.1 mmol, 1.1 equiv) in one portion at room temperature.[15]
-
Causality: Togni reagents are generally stable solids that can be handled in the air.[11] The reaction with soft nucleophiles like thiols is often rapid and does not require special conditions or catalysts.
-
-
Reaction: Stir the mixture at room temperature for 1 hour. The reaction is typically complete within this time, which can be verified by TLC analysis.
-
Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution to remove the iodo-benzoic acid byproduct.
-
Purification: Separate the organic layer, dry over MgSO₄, filter, and concentrate in vacuo. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
Conclusion and Strategic Outlook
The selection of a trifluoromethylation strategy is dictated by the specific goals of the synthesis.
-
The building block approach , using synthons like This compound , offers unparalleled control over regiochemistry. It is the method of choice when the target molecule is built around a specific trifluoromethylated core and late-stage functionalization is not a priority.
-
Direct trifluoromethylation reagents provide immense flexibility, especially for late-stage functionalization and library synthesis.
-
The Ruppert-Prakash reagent is the gold standard for converting carbonyls and imines to their α-trifluoromethylated alcohol and amine counterparts.
-
Togni and Umemoto reagents offer powerful and versatile solutions for electrophilic trifluoromethylation of a broad range of soft nucleophiles, with the choice between them often depending on the required reactivity.[14][18]
-
The Langlois reagent opens the door to radical C-H trifluoromethylation, enabling the functionalization of otherwise unreactive positions on aromatic and heteroaromatic rings.[1][20]
-
A thorough understanding of the mechanism, scope, and limitations of each approach, as detailed in this guide, empowers the modern chemist to strategically and effectively deploy the trifluoromethyl group to accelerate discovery in science and industry.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 6. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 8. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (Trifluoromethyl)trimethylsilane | 81290-20-2 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Togni reagent - Enamine [enamine.net]
- 12. Togni reagent II - Wikipedia [en.wikipedia.org]
- 13. Togni Reagent II - Enamine [enamine.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 16. Umemoto Reagent I - Enamine [enamine.net]
- 17. Umemotos Reagenz – Wikipedia [de.wikipedia.org]
- 18. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 20. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 21. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
